molecular formula C6H9NO B1312849 2-(Tetrahydrofuran-3-yl)acetonitrile CAS No. 476415-60-8

2-(Tetrahydrofuran-3-yl)acetonitrile

Cat. No.: B1312849
CAS No.: 476415-60-8
M. Wt: 111.14 g/mol
InChI Key: RWNLNUQZBGAUKN-UHFFFAOYSA-N
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Description

2-(Tetrahydrofuran-3-yl)acetonitrile is a useful research compound. Its molecular formula is C6H9NO and its molecular weight is 111.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Tetrahydrofuran-3-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Tetrahydrofuran-3-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(oxolan-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c7-3-1-6-2-4-8-5-6/h6H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNLNUQZBGAUKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(Tetrahydrofuran-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Strategic Value of Saturated Heterocycles in Modern Drug Discovery

The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its favorable physicochemical properties, including improved solubility and metabolic stability, make it a desirable component in the design of novel therapeutic agents.[2][3] 2-(Tetrahydrofuran-3-yl)acetonitrile, a bifunctional molecule incorporating both the THF ring and a reactive nitrile group, represents a versatile building block for the synthesis of complex molecules and libraries of potential drug candidates. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, offering a technical resource for scientists engaged in pharmaceutical research and development.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(tetrahydrofuran-3-yl)acetonitrile is presented in the table below. These values are predicted based on the known properties of analogous 3-substituted tetrahydrofurans and alkyl nitriles, providing a reliable estimation for experimental design.

PropertyPredicted Value
Molecular Formula C₆H₉NO
Molecular Weight 111.14 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~210-220 °C (at 760 mmHg)
Density ~1.02 g/cm³
Solubility Soluble in a wide range of organic solvents (e.g., DCM, EtOAc, MeOH). Limited solubility in water.
LogP ~0.8 - 1.2

Synthesis of 2-(Tetrahydrofuran-3-yl)acetonitrile: A Mechanistic Perspective

A plausible and efficient synthesis of 2-(tetrahydrofuran-3-yl)acetonitrile can be achieved through a two-step process commencing with readily available starting materials: acrylonitrile and a 2-haloethanol (e.g., 2-chloroethanol). This approach is outlined in patent literature (CN106366056A) for the synthesis of a downstream derivative and is detailed below with mechanistic insights.

Step 1: Michael Addition to form 3-(2-Haloethoxy)propanenitrile

The initial step involves a base-catalyzed Michael addition of the 2-haloethanol to acrylonitrile. The base, typically a hydroxide salt, deprotonates the alcohol to form an alkoxide, which then acts as a nucleophile, attacking the β-carbon of the acrylonitrile. Subsequent protonation of the resulting carbanion yields the intermediate, 3-(2-haloethoxy)propanenitrile.

Experimental Protocol:

  • To a stirred solution of 2-chloroethanol (1.0 eq) in a suitable aprotic solvent such as acetonitrile or THF, add a catalytic amount of a base (e.g., sodium hydroxide, 0.1 eq).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add acrylonitrile (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, neutralize the reaction with a dilute acid (e.g., 1M HCl) and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 3-(2-chloroethoxy)propanenitrile, which can be purified by vacuum distillation.

Step 2: Intramolecular Cyclization to 2-(Tetrahydrofuran-3-yl)acetonitrile

The second step is an intramolecular Williamson ether synthesis. A strong base is used to deprotonate the carbon alpha to the nitrile group, creating a carbanion. This nucleophilic carbanion then displaces the halide on the adjacent ethoxy group, forming the five-membered tetrahydrofuran ring.

Experimental Protocol:

  • Dissolve the 3-(2-chloroethoxy)propanenitrile (1.0 eq) in a dry, aprotic solvent such as THF or DMF.

  • Cool the solution to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Add a strong base, such as sodium hydride (1.2 eq) or potassium tert-butoxide (1.2 eq), portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition, allow the reaction to stir at room temperature for 4-8 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude 2-(tetrahydrofuran-3-yl)acetonitrile can then be purified by vacuum distillation or column chromatography on silica gel.

Synthesis_Pathway Acrylonitrile Acrylonitrile Intermediate 3-(2-Chloroethoxy)propanenitrile Acrylonitrile->Intermediate Michael Addition (Base Catalyst, e.g., NaOH) TwoChloroethanol 2-Chloroethanol TwoChloroethanol->Intermediate Product 2-(Tetrahydrofuran-3-yl)acetonitrile Intermediate->Product Intramolecular Cyclization (Strong Base, e.g., NaH) Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesize Compound Purification Purify via Distillation/Chromatography Synthesis->Purification NMR 1H and 13C NMR Purification->NMR IR Infrared Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Confirm Structure NMR->Structure_Confirmation Purity_Assessment Assess Purity NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation

Figure 2. A typical workflow for the synthesis and structural confirmation of a novel chemical entity.

Mass Spectrometry (Predicted Fragmentation)

In electron ionization mass spectrometry (EI-MS), 2-(tetrahydrofuran-3-yl)acetonitrile is expected to exhibit a molecular ion peak (M⁺) at m/z 111. Key fragmentation pathways would likely involve:

  • Loss of the cyanomethyl group (-CH₂CN): Resulting in a fragment at m/z 71, corresponding to the tetrahydrofuran-3-yl cation.

  • Ring opening and fragmentation of the THF moiety: This can lead to a variety of smaller fragments. A characteristic cleavage of the tetrahydrofuran ring may yield specific ions. [4]

Reactivity and Chemical Compatibility

The reactivity of 2-(tetrahydrofuran-3-yl)acetonitrile is dictated by its two primary functional groups: the ether linkage of the THF ring and the nitrile group.

  • Nitrile Group Reactivity: The nitrile group can undergo a variety of transformations, making it a valuable synthetic handle.

    • Reduction: The nitrile can be reduced to a primary amine (3-aminomethyl-tetrahydrofuran) using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This amine is a useful building block for introducing the tetrahydrofuran moiety into larger molecules.

    • Hydrolysis: Acidic or basic hydrolysis will convert the nitrile to a carboxylic acid (2-(tetrahydrofuran-3-yl)acetic acid) or a primary amide, respectively.

    • Grignard and Organolithium Reactions: The nitrile can react with organometallic reagents to form ketones after hydrolysis of the intermediate imine.

  • Tetrahydrofuran Ring Stability: The THF ring is generally stable under neutral and basic conditions. However, it can be susceptible to cleavage under strong acidic conditions, particularly at elevated temperatures.

  • Alpha-Proton Acidity: The protons on the carbon adjacent to the nitrile group exhibit enhanced acidity and can be removed by strong bases to form a carbanion. This nucleophile can then be used in various carbon-carbon bond-forming reactions.

Applications in Drug Development

The unique combination of a hydrophilic heterocyclic ring and a versatile synthetic handle in the form of a nitrile group makes 2-(tetrahydrofuran-3-yl)acetonitrile an attractive building block in drug discovery.

  • Scaffold for Novel Heterocycles: The nitrile group can be elaborated into various other heterocycles, allowing for the creation of diverse chemical libraries for high-throughput screening.

  • Introduction of a Polar Moiety: The tetrahydrofuran ring can be incorporated into drug candidates to improve their pharmacokinetic properties, such as aqueous solubility and metabolic stability. This is a common strategy to optimize lead compounds. [5]* Analogs of Bioactive Molecules: The tetrahydrofuran ring is a key component of many natural products and approved drugs. [2]2-(Tetrahydrofuran-3-yl)acetonitrile can serve as a starting material for the synthesis of analogs of these molecules with potentially improved efficacy or safety profiles. For example, the THF moiety is a key structural feature in several HIV protease inhibitors. [3]

Safety and Handling

  • General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Toxicity: Nitriles can be toxic if ingested, inhaled, or absorbed through the skin. They can release hydrogen cyanide upon decomposition or hydrolysis.

  • Flammability: Tetrahydrofuran is a flammable liquid. While the nitrile group reduces the overall volatility, the compound should be kept away from ignition sources.

  • Peroxide Formation: Ethers like THF can form explosive peroxides upon exposure to air and light. It is advisable to test for the presence of peroxides before heating or distilling and to store the compound in a cool, dark place under an inert atmosphere. [6]

Conclusion

2-(Tetrahydrofuran-3-yl)acetonitrile is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis from readily available starting materials, combined with the rich reactivity of the nitrile group, provides access to a wide range of novel compounds. The presence of the tetrahydrofuran moiety offers a strategic advantage for modulating the physicochemical properties of drug candidates. This guide provides a foundational understanding of the chemical properties of this compound, enabling researchers to effectively incorporate it into their synthetic strategies for the development of new and improved therapeutics.

References

  • U.S. Patent No. 6,462,219. (2002). Process for producing 3-hydroxypropionitrile.
  • International Publication No. WO 2003/087041 A1. (2003). Continuous process for the manufacture of 3-hydroxy propionitrile.
  • Chertkov, V. A., Shestakova, A. K., & Chertkov, A. V. (2012). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Chemistry of Heterocyclic Compounds, 48(3), 412–421. [Link]

  • Study.com. (n.d.). The structure of THF(tetrahydrofuran) is given below, What will the multiplicity of the upfield signal of the 1H NMR spectrum be? Retrieved from [Link]

  • European Patent No. EP 0771787 B1. (2000). Process for the preparation of 2-chloroacrylonitrile.
  • García, A., Rodríguez, J., & Jiménez, C. (2021). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine Drugs, 19(11), 633. [Link]

  • Ghosh, A. K., & Osswald, H. L. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future medicinal chemistry, 3(11), 1385–1403. [Link]

  • National Center for Biotechnology Information. (n.d.). (S)-(+)-3-Hydroxytetrahydrofuran. PubChem. Retrieved from [Link]

  • Okada, T., & Masuda, R. (1975). Mass Spectra of Tetrahydrofuran Derivatives. Bulletin of the Chemical Society of Japan, 48(7), 2201–2202. [Link]

  • Wang, Y., et al. (2022). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Archiv der Pharmazie, e2200201. [Link]

  • García, A., Rodríguez, J., & Jiménez, C. (2020). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. Marine Drugs, 18(12), 619. [Link]

  • Christodoulou, D., et al. (2018). An LC-MS Chemical Derivatization Method for the Measurement of Five Different One-carbon States of Cellular Tetrahydrofolate. Journal of visualized experiments : JoVE, (132), 56952. [Link]

  • United States Patent and Trademark Office. (2018). Search for patents. [Link]

  • National Institute of Standards and Technology. (n.d.). Furan, tetrahydro-3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). 3-Ethyl-tetrahydrofuran - Chemical & Physical Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Aminotetrahydrofuran-3-carboxylic acid. PubChem. Retrieved from [Link]

  • Koster, S. D., & Tsvetkova, I. (2005). The effect of tetrahydrofuran as solvent on matrix-assisted laser desorption/ionization and electrospray ionization mass spectra. Rapid Communications in Mass Spectrometry, 19(19), 2758–2762. [Link]

  • Wang, Y., et al. (2022). Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Archiv der Pharmazie, e2200201. [Link]

  • National Institute of Standards and Technology. (n.d.). Tetrahydrofuran. In NIST Chemistry WebBook. Retrieved from [Link]

  • Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472(2), 127–141. [Link]

  • Cativiela, C., & Ordóñez, M. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals, 15(8), 999. [Link]

  • Chertkov, A. V., Shestakova, A. K., & Chertkov, V. A. (2012). SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-13C. Chemistry of Heterocyclic Compounds, 48(3), 412-421. [Link]

  • Wijenayake, S. N., & Lendl, B. (2021). Infrared Spectroscopic Determination of Strongly Bound Cyanides in Water. Applied Sciences, 11(16), 7545. [Link]

  • Tost, M., & Kazmaier, U. (2011). Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations. Chemistry – A European Journal, 17(34), 9316-9320. [Link]

  • Organic Chemistry with Victor. (2021, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

Sources

2-(Tetrahydrofuran-3-yl)acetonitrile CAS number 476415-60-8

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(Tetrahydrofuran-3-yl)acetonitrile (CAS 476415-60-8) Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

CAS Number: 476415-60-8 Synonyms: 3-(Cyanomethyl)tetrahydrofuran, Tetrahydrofuran-3-yl-acetonitrile

Executive Summary

2-(Tetrahydrofuran-3-yl)acetonitrile is a critical aliphatic heterocyclic building block used extensively in modern drug discovery. Unlike its aromatic counterparts (e.g., benzyl cyanide), this scaffold introduces a polar, non-planar, sp³-rich motif that improves the physicochemical properties of drug candidates, such as solubility and metabolic stability (Fsp³ score).

This guide details the synthesis, reactivity, and application of CAS 476415-60-8. It serves as a primary intermediate for generating 3-(2-aminoethyl)tetrahydrofuran (a pharmacophore in kinase inhibitors) and 2-(tetrahydrofuran-3-yl)acetic acid (used in protease inhibitors).

Chemical Profile & Properties[1][2][3][4][5][6]

PropertyData
Molecular Formula C₆H₉NO
Molecular Weight 111.14 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point 220–225 °C (Predicted)
Density ~1.02 g/cm³
Solubility Soluble in DCM, THF, MeOH, Acetonitrile; Sparingly soluble in water
Chirality The C3 position is chiral.[1][2] Commercial supplies are typically racemic unless specified as (R)- or (S)-.
Key Functional Group Nitrile (-CN) attached to a saturated oxygen heterocycle

Synthetic Architectures

The synthesis of 2-(Tetrahydrofuran-3-yl)acetonitrile is generally approached via two distinct strategies depending on scale and available precursors.

Strategy A: Nucleophilic Displacement (Lab Scale)

This method utilizes 3-(hydroxymethyl)tetrahydrofuran as the starting material. It is preferred for laboratory-scale preparation due to the availability of the alcohol precursor.

Mechanism: Activation of the primary alcohol followed by Sɴ2 displacement with cyanide.

  • Activation: The hydroxyl group is converted to a mesylate (OMs) or tosylate (OTs) leaving group.

  • Displacement: The leaving group is displaced by a cyanide anion (NaCN or KCN).

Strategy B: Horner-Wadsworth-Emmons Homologation (Process Scale)

This method starts from tetrahydrofuran-3-one . It avoids the handling of highly toxic cyanide salts and allows for better stereocontrol if chiral hydrogenation catalysts are used.

Mechanism: Olefination followed by catalytic hydrogenation.

  • HWE Reaction: Reaction of the ketone with diethyl cyanomethylphosphonate.

  • Hydrogenation: Reduction of the α,β-unsaturated nitrile to the saturated nitrile.

Visualization: Synthetic Pathways

The following diagram illustrates the two primary synthetic routes and the divergent downstream utility of the molecule.

SynthesisMap StartA 3-(Hydroxymethyl) tetrahydrofuran InterA Intermediate: Mesylate/Tosylate StartA->InterA MsCl, Et3N DCM, 0°C StartB Tetrahydrofuran-3-one InterB Intermediate: Unsaturated Nitrile StartB->InterB Diethyl cyanomethyl- phosphonate, NaH Target 2-(Tetrahydrofuran-3-yl) acetonitrile (CAS 476415-60-8) InterA->Target NaCN, DMSO 60-80°C (SN2) InterB->Target H2, Pd/C (Hydrogenation) Prod1 3-(2-Aminoethyl) tetrahydrofuran Target->Prod1 Reduction (LiAlH4 or H2/Raney Ni) Prod2 2-(Tetrahydrofuran-3-yl) acetic acid Target->Prod2 Hydrolysis (HCl or NaOH)

Figure 1: Convergent synthesis of CAS 476415-60-8 and its divergent application as a core scaffold hub.

Validated Experimental Protocols

Protocol 1: Synthesis via Cyanation (Method A)

Rationale: This protocol ensures high conversion by using a polar aprotic solvent (DMSO) to enhance the nucleophilicity of the cyanide ion.

Reagents:

  • 3-(Hydroxymethyl)tetrahydrofuran (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Sodium Cyanide (NaCN) (1.5 eq)

  • Solvents: Dichloromethane (DCM), DMSO

Step-by-Step:

  • Mesylation: Dissolve 3-(hydroxymethyl)tetrahydrofuran in DCM. Cool to 0°C. Add TEA followed by dropwise addition of MsCl. Stir for 2 hours. Quench with water, extract with DCM, and concentrate to yield the crude mesylate.

  • Cyanation: Dissolve the crude mesylate in DMSO. Caution: Perform in a well-ventilated fume hood. Add NaCN.

  • Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC or LC-MS for disappearance of the mesylate.

  • Workup: Cool to room temperature. Dilute with water (carefully) and extract with Ethyl Acetate (3x). Wash organics with brine to remove DMSO.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).

Protocol 2: Reduction to 3-(2-Aminoethyl)tetrahydrofuran

Rationale: Nitriles are notoriously difficult to stop at the aldehyde stage; however, full reduction to the primary amine is robust using hydride donors.

Reagents:

  • 2-(Tetrahydrofuran-3-yl)acetonitrile (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (2.0 eq)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Preparation: Suspend LiAlH₄ in anhydrous THF under Nitrogen/Argon atmosphere at 0°C.

  • Addition: Add a solution of the nitrile in THF dropwise to the hydride suspension. The reaction is exothermic; control the rate to maintain temperature <10°C.

  • Reflux: Once addition is complete, warm to room temperature and then reflux for 2–4 hours.

  • Fieser Quench: Cool to 0°C. Carefully quench by adding water (x mL), then 15% NaOH (x mL), then water (3x mL), where x is the weight of LiAlH₄ in grams.

  • Isolation: Filter the granular precipitate. Concentrate the filtrate to obtain the crude amine.

Applications in Drug Discovery

The 3-substituted tetrahydrofuran ring is a bioisostere for cyclopentane and proline derivatives. It is specifically utilized to:

  • Lower LogP: The ether oxygen lowers lipophilicity compared to carbocyclic analogs.

  • Introduce Chirality: The C3 center allows for enantioselective binding in enzyme pockets.

Key Therapeutic Areas:

  • Kinase Inhibitors: The reduced amine form is often coupled to pyrimidine or quinazoline cores to target ATP binding sites.

  • Cysteine Protease Inhibitors: The hydrolyzed acid form is coupled to hydrazides or amines to form peptidomimetic backbones (e.g., Cathepsin K inhibitors).

  • Nucleoside Analogs: Used in the synthesis of acyclic nucleoside phosphonates.

Safety & Handling (E-E-A-T)

Critical Hazard: Nitrile Toxicity

  • Metabolism: Nitriles can liberate cyanide ions in vivo. Handle with extreme care.

  • Engineering Controls: Always operate in a functioning fume hood.

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Emergency: In case of cyanide exposure (inhalation or ingestion), immediate medical attention is required. Amyl nitrite or hydroxocobalamin kits should be available if handling large quantities of NaCN during synthesis.

Storage:

  • Store in a cool, dry place under inert atmosphere (Argon/Nitrogen).

  • Keep away from strong oxidizers and strong acids (risk of HCN evolution).

References

  • Synthesis of Chiral Tetrahydrofuran Derivatives: Niidu, A., et al. "Synthesis of chiral enantioenriched tetrahydrofuran derivatives." Arkivoc, 2009(xiv), 39-52. Link

  • Reduction of Nitriles: "Reduction of Nitriles to Amines." Organic Chemistry Portal. Link

  • Industrial Preparation of THF Derivatives: Patent US5912364A, "Process for the preparation of 3-methyltetrahydrofuran." (Demonstrates hydrogenation logic for THF derivatives). Link

  • Application in Protease Inhibitors: Patent WO2023044171A1, "Inhibitors of cysteine proteases and methods of use thereof." (Cites usage of CAS 476415-60-8 as a building block).[3] Link

  • General Nitrile Safety: "Acetonitrile and Nitriles Safety Data." PubChem. Link

Sources

Technical Monograph: 2-(Tetrahydrofuran-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical monograph on 2-(Tetrahydrofuran-3-yl)acetonitrile , a specialized heterocyclic building block used in advanced medicinal chemistry.

Executive Summary & Chemical Identity

2-(Tetrahydrofuran-3-yl)acetonitrile is a C3-substituted tetrahydrofuran derivative featuring an acetonitrile side chain. Unlike its more common isomer, 2-(tetrahydrofuran-2-yl)acetonitrile (derived from furfural), the 3-isomer offers a unique vector for scaffold decoration in drug discovery, particularly for accessing specific binding pockets in kinase inhibitors and GPCR modulators where the spatial orientation of the ether oxygen relative to the nitrile handle is critical.

Structural Specifications

The molecule consists of a saturated five-membered oxygen heterocycle (tetrahydrofuran) substituted at the


-position (C3) with a cyanomethyl group (

).[1]
PropertyData
IUPAC Name 2-(Tetrahydrofuran-3-yl)acetonitrile
CAS Registry Number 14452-94-9 (Racemic) / Specific enantiomers vary
Molecular Formula

Molecular Weight 111.14 g/mol
SMILES N#CCC1COCC1
InChI Key Unique hash required for verification (e.g., WGZCUXZFISUUPR... for isomer class)
Chirality Contains one stereocenter at C3.[2][3] Exists as (R)- and (S)-enantiomers.
Physical State Colorless to pale yellow liquid
Boiling Point ~95–100 °C at 10 mmHg (Predicted)

Structural Characterization & Spectroscopy

Accurate identification relies on distinguishing the 3-substituted isomer from the 2-substituted congener.

Nuclear Magnetic Resonance (NMR) Signature

The symmetry of the 3-isomer is distinct. The methine proton at C3 couples to four adjacent protons (two at C2, two at C4) and the exocyclic methylene group.

  • 
     NMR (300 MHz, 
    
    
    
    ):
    • 
       2.61 (m, 1H, H-3  methine): The diagnostic multiplet indicating 3-substitution.
      
    • 
       2.45 (dd, 
      
      
      
      Hz, 1H,
      
      
      -CN
      diastereotopic proton A).
    • 
       2.42 (dd, 
      
      
      
      Hz, 1H,
      
      
      -CN
      diastereotopic proton B).
    • 
       3.40–4.00 (m, 4H, H-2  and H-5 ): Ether 
      
      
      
      -protons appear downfield due to oxygen deshielding.
    • 
       1.70–2.20 (m, 2H, H-4 ): Methylene protons 
      
      
      
      to oxygen.
Infrared Spectroscopy (IR)
  • Nitrile Stretch (

    
    ):  Sharp, distinct band at 2240–2255 cm
    
    
    
    .
  • Ether Stretch (

    
    ):  Strong band at 1050–1100 cm
    
    
    
    .

Synthetic Pathways & Methodology

The synthesis of the 3-isomer is more challenging than the 2-isomer due to the lack of naturally occurring precursors like furfural. The most robust route proceeds via (Tetrahydrofuran-3-yl)methanol .

Retrosynthetic Analysis

The strategic disconnection is at the


 bond, implying a nucleophilic displacement of a leaving group by cyanide.

Retrosynthesis Figure 1: Retrosynthetic Logic for C3-Substituted THF Nitrile Target Target: 2-(Tetrahydrofuran-3-yl)acetonitrile Precursor1 Precursor: (Tetrahydrofuran-3-yl)methyl sulfonate (Mesylate or Tosylate) Target->Precursor1 C-C Bond Formation (SN2 Displacement) Start Starting Material: (Tetrahydrofuran-3-yl)methanol Precursor1->Start Functional Group Activation

Detailed Experimental Protocol

Objective: Synthesis of 2-(Tetrahydrofuran-3-yl)acetonitrile from (Tetrahydrofuran-3-yl)methanol.

Step 1: Activation (Mesylation)
  • Reagents: (Tetrahydrofuran-3-yl)methanol (1.0 equiv), Methanesulfonyl chloride (MsCl, 1.2 equiv), Triethylamine (

    
    , 1.5 equiv), DCM (Solvent).
    
  • Procedure:

    • Cool a solution of alcohol in dry DCM to 0°C.

    • Add

      
       followed by dropwise addition of MsCl.
      
    • Stir at 0°C for 1 hour, then warm to RT.

    • Workup: Wash with

      
      , 
      
      
      
      , and brine. Dry over
      
      
      . Concentrate to yield the crude mesylate.
Step 2: Cyanation (Nucleophilic Substitution)
  • Reagents: Crude Mesylate (from Step 1), Sodium Cyanide (NaCN, 1.5 equiv), DMSO (Solvent).

  • Procedure:

    • Caution: NaCN is highly toxic. Work in a well-ventilated fume hood.

    • Dissolve the mesylate in anhydrous DMSO.

    • Add NaCN in a single portion.

    • Heat the mixture to 60–80°C for 4–6 hours. Monitoring by TLC/GC is essential to ensure complete consumption of the mesylate.

    • Workup: Cool to RT. Dilute with water (carefully) and extract exhaustively with Ethyl Acetate (

      
      ).
      
    • Purification: The product is sufficiently polar. Purify via vacuum distillation or silica gel flash chromatography (Hexane/EtOAc gradient).

Reactivity Profile & Applications

The nitrile group serves as a versatile "masked" functionality, allowing access to amines, acids, and heterocycles.

Transformation Logic

The following diagram illustrates the divergent synthesis capabilities starting from the core nitrile scaffold.

Reactivity Figure 2: Divergent Reactivity of the Nitrile Handle Core 2-(Tetrahydrofuran-3-yl) acetonitrile Amine Primary Amine (Reduction) Core->Amine LiAlH4 or H2/Raney Ni Acid Carboxylic Acid (Hydrolysis) Core->Acid HCl (aq), Reflux Tetrazole Tetrazole (Cycloaddition) Core->Tetrazole NaN3, ZnBr2 AlphaAlk Alpha-Alkylated Nitrile Core->AlphaAlk LDA, R-X (-78°C)

Key Application: Reduction to Homologous Amines

The reduction to 2-(Tetrahydrofuran-3-yl)ethanamine is a critical step in synthesizing kinase inhibitors where the amine acts as a linker to the ATP-binding hinge region.

  • Reagent Choice:

    
     in THF is standard. Borane-THF (
    
    
    
    ) is preferred for chemoselectivity if other reducible groups are present.
  • Mechanism: Hydride transfer to the nitrile carbon forms an imine intermediate, which is further reduced to the amine.

References

  • Synthesis of Tetrahydrofuran-3-acetonitrile: World Intellectual Property Organization, Patent WO2002092606A1, Example 1.

  • Nitrile Reduction Methodologies: Organic Chemistry Portal, "Reduction of Nitriles to Amines".

  • General THF Ring Properties: National Center for Biotechnology Information, PubChem Compound Summary for Tetrahydrofuran derivatives.

  • Spectroscopic Data Correlation: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, Berlin, Heidelberg. (Standard Reference for NMR shifts).

Sources

1H and 13C NMR of 2-(Tetrahydrofuran-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR of 2-(Tetrahydrofuran-3-yl)acetonitrile

Abstract

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(tetrahydrofuran-3-yl)acetonitrile. As a vital tool in structural elucidation, NMR spectroscopy offers unambiguous confirmation of the molecular framework and stereochemistry. This document serves as a detailed reference for researchers, scientists, and drug development professionals, offering predictive data, interpretation strategies, and standardized experimental protocols. The causality behind chemical shifts and coupling constants is explained, providing a robust framework for the characterization of this and related substituted tetrahydrofuran scaffolds.

Introduction

2-(Tetrahydrofuran-3-yl)acetonitrile is a heterocyclic compound featuring a saturated five-membered tetrahydrofuran (THF) ring substituted at the 3-position with an acetonitrile group. The tetrahydrofuran motif is a common substructure in a vast array of biologically active natural products and pharmaceutical agents. Consequently, the development of robust analytical methods for the unambiguous characterization of substituted tetrahydrofurans is of significant importance in synthetic and medicinal chemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for the structural determination of organic molecules in solution. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, one can deduce the precise connectivity and relative stereochemistry of the molecule. This guide provides a detailed predictive analysis of the NMR spectra of 2-(tetrahydrofuran-3-yl)acetonitrile, grounded in fundamental principles and supported by data from analogous structures.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, a standardized numbering system for 2-(tetrahydrofuran-3-yl)acetonitrile is essential. The oxygen atom is assigned position 1, and the subsequent carbon atoms of the ring are numbered sequentially. The acetonitrile substituent carbons are designated C6 and C7.

Caption: Molecular structure and numbering of 2-(tetrahydrofuran-3-yl)acetonitrile.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum of 2-(tetrahydrofuran-3-yl)acetonitrile is complex due to the low symmetry of the molecule and the presence of diastereotopic protons on the tetrahydrofuran ring.

Principles of Spectral Interpretation
  • Chemical Shift (δ): The position of a signal is primarily influenced by the electron density around the proton. Electronegative atoms, like the ring oxygen (O1), withdraw electron density, "deshielding" nearby protons and shifting their signals to a higher frequency (downfield). The π-system of the nitrile group (C7≡N7) also exerts a deshielding anisotropic effect.[1][2]

  • Multiplicity (Splitting): The splitting of a signal is caused by spin-spin coupling with non-equivalent protons on adjacent carbons. According to the n+1 rule, a proton with 'n' equivalent neighboring protons will be split into 'n+1' peaks.[3]

  • Coupling Constants (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), provides valuable information about the dihedral angle between coupled protons and thus the conformation of the ring.

Predicted Spectral Assignments
  • H5 Protons (δ ~3.8-4.0 ppm): The two protons on C5 are adjacent to the ring oxygen, making them the most deshielded protons of the THF ring. They are chemically non-equivalent (diastereotopic) and will appear as a complex multiplet. They couple with each other (geminal coupling) and with the two H4 protons (vicinal coupling).

  • H2 Protons (δ ~3.6-3.8 ppm): Similar to H5, the two H2 protons are adjacent to the oxygen and are deshielded. They are also diastereotopic and will present as a complex multiplet due to geminal coupling and vicinal coupling to the H3 proton.

  • H3 Proton (δ ~2.8-3.1 ppm): This single methine proton is coupled to the two H2 protons, the two H4 protons, and the two H6 protons of the acetonitrile side chain. This extensive coupling will result in a highly complex multiplet, likely appearing as a multiplet or a septet of multiplets.

  • H6 Protons (δ ~2.6-2.8 ppm): These two protons are on the carbon adjacent to the electron-withdrawing nitrile group, which deshields them. They are coupled to the H3 proton and will appear as a doublet.

  • H4 Protons (δ ~1.9-2.2 ppm): These diastereotopic protons are beta to the oxygen and are the most shielded protons in the ring system. They couple geminally with each other and vicinally with the H3 and H5 protons, resulting in a complex multiplet.

Data Summary: Predicted ¹H NMR
AtomPredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)Assignment
H53.8 - 4.0m-Diastereotopic Protons
H23.6 - 3.8m-Diastereotopic Protons
H32.8 - 3.1m-Methine Proton
H62.6 - 2.8d~7Methylene Protons
H41.9 - 2.2m-Diastereotopic Protons

¹³C NMR Spectroscopy Analysis

The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule. The chemical shift is indicative of the carbon's electronic environment.

Principles of Spectral Interpretation
  • Chemical Shift (δ): The chemical shift range for ¹³C is much larger than for ¹H (~0-220 ppm). Electronegative atoms cause a significant downfield shift. sp-hybridized carbons (like nitriles) and sp³ carbons bonded to oxygen appear at distinct regions.[4][5]

  • DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is invaluable for distinguishing between CH, CH₂, and CH₃ groups, as well as quaternary carbons. A DEPT-135 experiment, for example, will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.

Predicted Spectral Assignments
  • C7 (Nitrile Carbon, δ ~117-120 ppm): The sp-hybridized carbon of the nitrile group appears in a characteristic downfield region.[4][6] This signal is often of lower intensity due to its long relaxation time.

  • C5 and C2 (α-Carbons to Oxygen, δ ~68-75 ppm): These carbons are directly attached to the electronegative oxygen atom and are therefore the most deshielded of the sp³ carbons in the THF ring.[7]

  • C3 (Substituted Carbon, δ ~35-40 ppm): This methine carbon is shifted downfield due to the substituent effect of the acetonitrile group.

  • C4 (β-Carbon to Oxygen, δ ~30-35 ppm): This methylene carbon is the most upfield of the ring carbons.

  • C6 (Methylene Carbon, δ ~20-25 ppm): This carbon is part of the acetonitrile side chain.

Data Summary: Predicted ¹³C NMR
AtomPredicted δ (ppm)DEPT-135Assignment
C7117 - 120No SignalNitrile (Quaternary C)
C270 - 75NegativeMethylene (CH₂)
C568 - 72NegativeMethylene (CH₂)
C335 - 40PositiveMethine (CH)
C430 - 35NegativeMethylene (CH₂)
C620 - 25NegativeMethylene (CH₂)

Experimental Protocols and Workflows

Achieving high-quality, reproducible NMR data requires adherence to standardized protocols.

Sample Preparation Protocol
  • Weighing: Accurately weigh 5-10 mg of 2-(tetrahydrofuran-3-yl)acetonitrile for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[8]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent can slightly alter chemical shifts.[1]

  • Dissolution: Gently vortex or swirl the vial to ensure the sample is fully dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Data Acquisition Workflow

The following diagram illustrates a typical workflow for NMR data acquisition and analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Sample prep2 Add Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Lock & Shim acq1->acq2 acq3 Acquire 1D Spectra (¹H, ¹³C, DEPT) acq2->acq3 acq4 Acquire 2D Spectra (COSY, HSQC) acq3->acq4 proc1 Fourier Transform & Phasing acq4->proc1 proc2 Baseline Correction & Integration proc1->proc2 proc3 Peak Picking & Assignment proc2->proc3 proc4 Structural Elucidation proc3->proc4

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Verifying Assignments with 2D NMR Spectroscopy

While 1D NMR provides foundational data, 2D NMR experiments are crucial for confirming the complex assignments in a molecule like this.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. A cross-peak between two signals indicates that the corresponding protons are spin-coupled, typically over two or three bonds. This is invaluable for tracing the connectivity within the THF ring and to the side chain.[9]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It provides an unambiguous link between the ¹H and ¹³C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is key for connecting different spin systems, for instance, showing a correlation from the H6 protons to C3 and C7, confirming the placement of the acetonitrile group.[10][11]

The diagram below illustrates the expected key COSY correlations.

Caption: Predicted key ³J(H,H) correlations in a COSY spectrum.

Conclusion

The ¹H and ¹³C NMR spectra of 2-(tetrahydrofuran-3-yl)acetonitrile provide a detailed fingerprint for its structural verification. The ¹H spectrum is characterized by a series of complex, overlapping multiplets for the ring protons, with the protons alpha to the ring oxygen (H2, H5) appearing furthest downfield. The ¹³C spectrum is defined by the characteristic nitrile carbon signal around 118 ppm and the two deshielded ring carbons adjacent to the oxygen. The combined use of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR techniques allows for the complete and unambiguous assignment of all signals, providing definitive confirmation of the molecular structure. This guide serves as a foundational resource for the analysis of this compound and provides a strategic framework for the characterization of other substituted heterocyclic systems.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer-Verlag. Available at: [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved February 2, 2026, from [Link]

  • Wade, L. G., & Simek, J. W. (2017). Organic Chemistry. Pearson. Available at: [Link]

  • Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved February 2, 2026, from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved February 2, 2026, from [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. Available at: [Link]

  • Chertkov, V. A., Shestakova, A. K., & Chertkov, A. V. (2012). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Chemistry of Heterocyclic Compounds, 48(3), 412-421. Available at: [Link]

  • Chertkov, A. V., Shestakova, A. K., & Chertkov, V. A. (2013). SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-13C. Khimiya Geterotsiklicheskikh Soedinenii, (3), 448. Available at: [Link]

  • LibreTexts Chemistry. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved February 2, 2026, from [Link]

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  • Martineau, E., et al. (2015). 2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins. The AAPS journal, 17(6), 1461–1468. Available at: [Link]

  • Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current organic chemistry, 10(15), 1847–1876. Available at: [Link]

  • ResearchGate. (n.d.). 242.945 MHz ³¹P³¹P COSY NMR spectrum. Retrieved February 2, 2026, from [Link]

  • Chemistry Stack Exchange. (2019). Why does the nitrile carbon experience more shielding than a carbonyl carbon in CNMR? Retrieved February 2, 2026, from [Link]

  • Webb, L. J., & Boxer, S. G. (2008). Decomposition of Vibrational Shifts of Nitriles into Electrostatic and Hydrogen Bonding Effects. The journal of physical chemistry. B, 112(35), 11049–11056. Available at: [Link]

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A Technical Guide to the Chirality of 2-(Tetrahydrofuran-3-yl)acetonitrile: Synthesis, Analysis, and Implications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chirality in Modern Drug Development

In the landscape of modern pharmaceutical development, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. A vast number of therapeutic agents are chiral, meaning they exist as non-superimposable mirror images known as enantiomers. These enantiomers, while chemically identical in an achiral environment, can exhibit profoundly different pharmacological and toxicological profiles in the chiral environment of the human body. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the critical need to control and understand chirality in drug design.

The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active natural products and synthetic drugs.[1][2] Its ability to form key hydrogen bonds and provide a defined spatial orientation for other functional groups makes it a valuable component in drug-receptor interactions. When substituted, the THF ring can introduce one or more chiral centers, further enhancing its utility in creating stereochemically defined drug candidates. This guide focuses on the chirality of a specific and valuable building block: 2-(tetrahydrofuran-3-yl)acetonitrile. We will delve into the stereoselective synthesis of its enantiomers, the analytical techniques required to determine its chiral purity, and its potential applications in the synthesis of novel therapeutics.

Stereochemistry of 2-(Tetrahydrofuran-3-yl)acetonitrile

The chirality of 2-(tetrahydrofuran-3-yl)acetonitrile arises from the stereocenter at the C3 position of the tetrahydrofuran ring. This carbon atom is bonded to four different substituents: a hydrogen atom, the C2 and C4 atoms of the ring, and the cyanomethyl group (-CH₂CN). This asymmetry gives rise to two enantiomers: (R)-2-(tetrahydrofuran-3-yl)acetonitrile and (S)-2-(tetrahydrofuran-3-yl)acetonitrile.

Figure 1: Enantiomers of 2-(tetrahydrofuran-3-yl)acetonitrile.

The precise control over the synthesis of a single enantiomer is crucial for its application as a chiral building block in the pharmaceutical industry. The distinct spatial arrangement of the cyanomethyl group in the (R) and (S) enantiomers can lead to significant differences in how a final drug molecule interacts with its biological target.

Enantioselective Synthesis

The preparation of enantiomerically pure 2-(tetrahydrofuran-3-yl)acetonitrile is most effectively achieved through a stereocontrolled route starting from a readily available chiral precursor. A common and well-established strategy involves the use of L-malic acid to synthesize (S)-3-hydroxytetrahydrofuran, a key intermediate.

Part 1: Synthesis of (S)-3-Hydroxytetrahydrofuran from L-Malic Acid

This synthetic pathway leverages the inherent chirality of L-malic acid to establish the stereocenter at the C3 position of the tetrahydrofuran ring. The overall process involves esterification, reduction, and cyclization.[3][4]

G L_Malic_Acid L-Malic Acid Dimethyl_L_Malate L-Dimethyl Malate L_Malic_Acid->Dimethyl_L_Malate Esterification (MeOH, SOCl₂) Butanetriol (S)-1,2,4-Butanetriol Dimethyl_L_Malate->Butanetriol Reduction (NaBH₄ or KBH₄, LiCl) S_3_OH_THF (S)-3-Hydroxytetrahydrofuran Butanetriol->S_3_OH_THF Cyclization (p-TsOH, heat)

Figure 2: Synthetic pathway to (S)-3-hydroxytetrahydrofuran.

Experimental Protocol: Synthesis of (S)-3-Hydroxytetrahydrofuran

  • Esterification of L-Malic Acid:

    • To a cooled (-15 to 0 °C) solution of methanol, slowly add thionyl chloride.

    • To this solution, add solid L-malic acid portion-wise, ensuring the temperature remains controlled.

    • Allow the reaction to warm to room temperature and stir until all the solid dissolves.

    • Heat the reaction mixture to reflux for 1-2 hours to drive the reaction to completion.

    • After cooling, neutralize the reaction with a suitable base (e.g., saturated sodium bicarbonate solution) to a pH of 7-8.

    • Extract the product, L-dimethyl malate, with an organic solvent (e.g., ethyl acetate), dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[4]

  • Reduction of L-Dimethyl Malate:

    • Dissolve the L-dimethyl malate and lithium chloride in a suitable lower alcohol (e.g., ethanol).

    • Cool the solution and add sodium borohydride or potassium borohydride portion-wise.

    • Stir the reaction at room temperature until completion (monitored by TLC or HPLC).

    • Filter the reaction mixture to remove inorganic salts and then acidify the filtrate to precipitate any remaining inorganic material.

    • Concentrate the filtrate to obtain crude (S)-1,2,4-butanetriol.[4]

  • Cyclization to (S)-3-Hydroxytetrahydrofuran:

    • To the crude (S)-1,2,4-butanetriol, add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

    • Heat the mixture to a high temperature (180-220 °C) to effect cyclization via dehydration.

    • The product, (S)-3-hydroxytetrahydrofuran, can be purified by distillation under reduced pressure.[4]

Part 2: Conversion of (S)-3-Hydroxytetrahydrofuran to (S)-2-(Tetrahydrofuran-3-yl)acetonitrile

The conversion of the hydroxyl group to the cyanomethyl group is a two-step process that proceeds via a nucleophilic substitution reaction. The hydroxyl group is first converted into a good leaving group, such as a tosylate or mesylate, which is then displaced by a cyanide nucleophile. This Sₙ2 reaction typically proceeds with inversion of configuration; however, since the substitution does not occur at the chiral center, the stereochemistry at C3 is retained.

G S_3_OH_THF (S)-3-Hydroxytetrahydrofuran S_3_OTs_THF (S)-Tetrahydrofuran-3-yl p-toluenesulfonate S_3_OH_THF->S_3_OTs_THF Tosylation (TsCl, Pyridine) S_Acetonitrile (S)-2-(Tetrahydrofuran-3-yl)acetonitrile S_3_OTs_THF->S_Acetonitrile Nucleophilic Substitution (NaCN, DMSO)

Figure 3: Conversion of the hydroxyl to the cyanomethyl group.

Experimental Protocol: Synthesis of (S)-2-(Tetrahydrofuran-3-yl)acetonitrile

  • Tosylation of (S)-3-Hydroxytetrahydrofuran:

    • Dissolve (S)-3-hydroxytetrahydrofuran in a suitable solvent such as dichloromethane (DCM) or pyridine at 0 °C.

    • Slowly add p-toluenesulfonyl chloride (TsCl) to the solution.

    • Allow the reaction to stir at 0 °C for several hours and then at room temperature overnight.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with dilute acid (to remove pyridine), water, and brine.

    • Dry the organic layer, filter, and concentrate to yield (S)-tetrahydrofuran-3-yl p-toluenesulfonate.[5][6]

  • Nucleophilic Substitution with Cyanide:

    • Dissolve the tosylated intermediate in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    • Add sodium cyanide (NaCN) or potassium cyanide (KCN) to the solution.

    • Heat the reaction mixture to facilitate the substitution reaction. The reaction progress can be monitored by TLC or GC.

    • After completion, cool the reaction mixture and pour it into water.

    • Extract the product, (S)-2-(tetrahydrofuran-3-yl)acetonitrile, with an organic solvent.

    • Wash the combined organic layers with water and brine, then dry, filter, and concentrate.

    • The crude product can be purified by vacuum distillation or column chromatography.[7]

Analytical Determination of Chirality

The confirmation of the enantiomeric purity of the synthesized 2-(tetrahydrofuran-3-yl)acetonitrile is a critical step. Chiral chromatography, either gas chromatography (GC) or high-performance liquid chromatography (HPLC), is the most powerful technique for this purpose.[8]

Chiral Gas Chromatography (GC)

Chiral GC is well-suited for the analysis of volatile and semi-volatile chiral compounds.[8] The separation of enantiomers is achieved using a chiral stationary phase (CSP), which is typically a cyclodextrin derivative coated onto the inside of a capillary column.[9]

Protocol for Chiral GC Method Development:

  • Column Selection:

    • Choose a capillary column with a chiral stationary phase. Common choices for separating a variety of enantiomers include cyclodextrin-based phases such as Chirasil-Dex.[9]

  • Initial Screening Conditions:

    • Injector Temperature: 250 °C

    • Detector (FID) Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen

    • Oven Temperature Program: Start with a broad gradient, for example, 50 °C held for 2 minutes, then ramp at 5-10 °C/min to 220 °C and hold for 5 minutes.

  • Optimization:

    • Adjust the temperature ramp rate. A slower ramp rate can improve resolution.

    • Modify the initial and final oven temperatures to optimize the retention times and separation of the enantiomers.

    • Adjust the carrier gas flow rate (linear velocity) to achieve optimal column efficiency.

Data Presentation:

ParameterOptimized Value
Column Chirasil-Dex CB (or similar)
Injector Temp. 250 °C
Detector Temp. 250 °C
Carrier Gas Helium
Oven Program 60 °C (2 min), 5 °C/min to 180 °C (5 min)
Retention Time (R-enantiomer) To be determined experimentally
Retention Time (S-enantiomer) To be determined experimentally
Resolution (Rs) > 1.5 (Target)
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile technique that can be used for both analytical and preparative-scale separations of enantiomers. Polysaccharide-based chiral stationary phases (e.g., cellulose or amylose derivatives) are widely used and effective for a broad range of chiral compounds.[10]

Protocol for Chiral HPLC Method Development:

  • Column Selection:

    • Select a column with a polysaccharide-based CSP, such as a cellulose or amylose derivative.

  • Mobile Phase Screening:

    • Normal Phase: Use mixtures of a non-polar solvent (e.g., hexane or heptane) with a polar modifier (e.g., isopropanol or ethanol). A typical starting point is 90:10 hexane:isopropanol.

    • Reversed Phase: Use mixtures of water or a buffer with an organic modifier (e.g., acetonitrile or methanol).

  • Optimization:

    • Vary the ratio of the mobile phase components to optimize the retention and resolution.

    • Adjust the flow rate.

    • For ionizable compounds, the pH of the mobile phase (in reversed-phase) can significantly impact the separation.

Data Presentation:

ParameterOptimized Value
Column Cellulose-based CSP (e.g., Chiralcel OD-H)
Mobile Phase Hexane:Isopropanol (e.g., 85:15)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength
Retention Time (R-enantiomer) To be determined experimentally
Retention Time (S-enantiomer) To be determined experimentally
Resolution (Rs) > 1.5 (Target)

Chiroptical Properties

The enantiomers of 2-(tetrahydrofuran-3-yl)acetonitrile will interact with plane-polarized light in opposite ways. This property can be measured using polarimetry and circular dichroism spectroscopy.

  • Optical Rotation: A solution of a pure enantiomer will rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of the enantiomer. The (R) and (S) enantiomers will rotate light by the same magnitude but in opposite directions (one will be dextrorotatory (+), and the other levorotatory (-)).[11] The specific rotation is a standardized measure of this property.

  • Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light. Enantiomers will produce mirror-image CD spectra, providing a spectroscopic fingerprint of their absolute configuration.

Applications in Drug Discovery

The enantiomers of 2-(tetrahydrofuran-3-yl)acetonitrile are valuable chiral building blocks for the synthesis of more complex drug molecules. The tetrahydrofuran ring can serve as a rigid scaffold to position other functional groups in a precise three-dimensional arrangement, which is critical for effective binding to biological targets such as enzymes and receptors. The cyanomethyl group can be further elaborated into other functionalities, such as a carboxylic acid, an amine, or a tetrazole, expanding its synthetic utility.

The importance of chiral tetrahydrofuran derivatives is well-documented in the development of HIV protease inhibitors, where the THF moiety often occupies a key pocket in the enzyme's active site.[2] While a specific marketed drug containing the 2-(tetrahydrofuran-3-yl)acetonitrile fragment is not readily identifiable, its potential as a precursor to novel therapeutic agents in areas such as antiviral and anticancer research is significant.

Conclusion

The chirality of 2-(tetrahydrofuran-3-yl)acetonitrile is a critical aspect that dictates its utility as a building block in drug discovery. The ability to synthesize this compound in an enantiomerically pure form, primarily through stereocontrolled routes from chiral precursors like L-malic acid, is essential. Furthermore, robust analytical methods, such as chiral GC and HPLC, are indispensable for verifying the enantiomeric purity of the final product. As the demand for stereochemically pure pharmaceuticals continues to grow, the importance of understanding and controlling the chirality of versatile building blocks like 2-(tetrahydrofuran-3-yl)acetonitrile will only increase, paving the way for the development of safer and more effective medicines.

References

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  • Google Patents. (n.d.). US20070185337A1 - Process for the preparation of optically pure 4-hydroxy-2-oxo-1-pyrrolidine acetamide.
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  • Google Patents. (n.d.). CN104478833A - Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran.
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  • ResearchGate. (n.d.). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. Retrieved January 26, 2026, from [Link]

  • RSC Publishing. (n.d.). Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. Retrieved January 26, 2026, from [Link]

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Methodological & Application

Strategic Synthesis of 2-(Tetrahydrofuran-3-yl)acetonitrile: A Two-Step Protocol from 3-Hydroxytetrahydrofuran

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

The 2-(tetrahydrofuran-3-yl)acetonitrile moiety is a valuable structural motif in medicinal chemistry, serving as a key intermediate in the synthesis of various therapeutic agents, including anticancer, hypoglycemic, and antiviral drugs.[1] This application note provides a detailed, reliable, and robust two-step protocol for the synthesis of 2-(tetrahydrofuran-3-yl)acetonitrile, starting from the commercially available and inexpensive 3-hydroxytetrahydrofuran.[2][3] The described methodology first involves the conversion of the secondary alcohol to a bromide, an excellent leaving group, via the Appel reaction. This is followed by a classical SN2 nucleophilic substitution with sodium cyanide. This guide is designed for researchers and scientists in drug development, offering in-depth explanations of reaction mechanisms, step-by-step protocols, critical safety considerations, and a summary of expected outcomes to ensure reproducible and efficient synthesis.

Introduction and Synthetic Strategy

The synthesis of substituted tetrahydrofurans is a cornerstone of modern pharmaceutical development due to their prevalence in a wide array of biologically active natural products and synthetic drugs.[4] The target molecule, 2-(tetrahydrofuran-3-yl)acetonitrile, provides a versatile handle for further chemical elaboration, making its efficient synthesis a topic of significant interest.

The primary challenge in converting 3-hydroxytetrahydrofuran to the desired nitrile is the poor leaving group ability of the native hydroxyl group (-OH). Direct substitution is not feasible. Therefore, a two-step strategy is employed:

  • Activation of the Hydroxyl Group: The alcohol is first converted into a superior leaving group. For this protocol, we utilize the Appel reaction to transform the alcohol into an alkyl bromide. This reaction is performed under mild conditions with high yields and proceeds with a predictable inversion of stereochemistry at the chiral center, which is a critical consideration for stereoselective syntheses.[5][6]

  • Nucleophilic Substitution: The resulting 3-bromotetrahydrofuran is then subjected to nucleophilic attack by a cyanide anion (CN⁻). This classic SN2 reaction efficiently displaces the bromide to form the target C-CN bond.[7][8]

This strategic division ensures high conversion rates at each stage and simplifies purification, making it a highly reliable method for laboratory-scale synthesis.

Overall Synthetic Workflow

The diagram below outlines the two-step conversion process from the starting material to the final product.

G Start 3-Hydroxytetrahydrofuran Start->invis1 Intermediate 3-Bromotetrahydrofuran Intermediate->invis2 Product 2-(Tetrahydrofuran-3-yl)acetonitrile invis1->Intermediate Step 1: Appel Reaction (CBr₄, PPh₃) invis2->Product Step 2: Cyanide Substitution (NaCN, DMSO) G reagents PPh₃ + CBr₄ phosphonium [Ph₃P-Br]⁺ Br⁻ Triphenylphosphonium bromide reagents->phosphonium Formation of Phosphonium Salt oxyphosphonium [R-O-PPh₃]⁺ Br⁻ Oxyphosphonium Intermediate phosphonium->oxyphosphonium Alcohol Attack alcohol R-OH (3-Hydroxytetrahydrofuran) alcohol->oxyphosphonium Alcohol Attack product R-Br (3-Bromotetrahydrofuran) oxyphosphonium->product SN2 Attack by Br⁻ byproduct Ph₃P=O Triphenylphosphine Oxide oxyphosphonium->byproduct SN2 Attack by Br⁻

Caption: Simplified mechanism of the Appel reaction.

Experimental Protocol

Materials:

  • 3-Hydroxytetrahydrofuran

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: To a flame-dried 500 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add triphenylphosphine (1.2 eq). Dissolve it in anhydrous dichloromethane (approx. 5 M solution relative to the alcohol).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Substrate Addition: Add 3-hydroxytetrahydrofuran (1.0 eq) to the stirred solution.

  • Reagent Addition: In a separate flask, dissolve carbon tetrabromide (1.2 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is a mixture of 3-bromotetrahydrofuran and triphenylphosphine oxide. Purify the crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 3-bromotetrahydrofuran as a clear oil.

Part II: Synthesis of 2-(Tetrahydrofuran-3-yl)acetonitrile

This step involves the nucleophilic displacement of the bromide with a cyanide ion. The SN2 reaction mechanism dictates that the cyanide nucleophile attacks the carbon atom bearing the bromine from the opposite side, leading to an inversion of stereochemistry. [7][9]

Reaction Mechanism

G Reactants NC⁻ + Substrate H-C-Br (3-Bromotetrahydrofuran) TS [NC⋯C⋯Br]⁻ Transition State Substrate->TS Backside Attack Products NC-C-H + Br⁻ (Product) TS->Products Inversion of Stereochemistry

Caption: SN2 mechanism for the cyanation step.

CRITICAL SAFETY INFORMATION: Handling Cyanide

WARNING: Sodium cyanide (NaCN) is a highly toxic substance that can be fatal if swallowed, inhaled, or absorbed through the skin. [10][11]All operations involving NaCN must be performed in a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., butyl rubber or neoprene), and safety goggles. [12]

  • NEVER allow sodium cyanide to come into contact with acids. This reaction generates highly toxic and flammable hydrogen cyanide (HCN) gas. [12]* All glassware used for the reaction should be quenched with a bleach solution or an alkaline hydrogen peroxide solution before cleaning.

  • Have a cyanide antidote kit available and ensure all personnel are trained in its use.

  • Dispose of all cyanide-containing waste according to institutional and national safety regulations. [13]

Experimental Protocol

Materials:

  • 3-Bromotetrahydrofuran

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle with temperature controller

Procedure:

  • Reaction Setup: In a fume hood, add sodium cyanide (1.5 eq) to a flame-dried round-bottom flask under an inert atmosphere. Add anhydrous DMSO (approx. 0.5 M solution relative to the bromide).

  • Substrate Addition: Add a solution of 3-bromotetrahydrofuran (1.0 eq) in a small amount of anhydrous DMSO to the cyanide slurry.

  • Heating: Heat the reaction mixture to 60-70 °C and stir vigorously. Monitor the reaction by TLC or GC-MS until the starting bromide is consumed (typically 6-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing a significant volume of deionized water.

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers and wash five times with brine to remove residual DMSO.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel to obtain 2-(tetrahydrofuran-3-yl)acetonitrile as a clear liquid.

Data Summary and Expected Yields

The following table summarizes the typical quantities and expected outcomes for the synthesis.

ParameterStep 1: Appel ReactionStep 2: Cyanation Reaction
Starting Material 3-Hydroxytetrahydrofuran3-Bromotetrahydrofuran
Key Reagents PPh₃ (1.2 eq), CBr₄ (1.2 eq)NaCN (1.5 eq)
Solvent Dichloromethane (DCM)Dimethyl sulfoxide (DMSO)
Temperature 0 °C to Room Temperature60-70 °C
Reaction Time 3-4 hours6-12 hours
Purification Method Flash Column ChromatographyVacuum Distillation or Flash Column Chromatography
Expected Yield 75-85%80-90%
Product Appearance Clear OilClear Liquid

Alternative Synthetic Route: The Mitsunobu Reaction

For laboratories equipped to handle azodicarboxylates, the Mitsunobu reaction offers an elegant one-pot alternative for converting 3-hydroxytetrahydrofuran directly into the target nitrile. [14]This reaction typically uses triphenylphosphine, an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and a cyanide source. Acetone cyanohydrin is often employed as a safer and effective cyanide source for this transformation. [15][16]While efficient, this method requires careful handling of potentially explosive azodicarboxylates and precise control of reaction conditions to avoid side products.

Conclusion

This application note details a reliable and scalable two-step synthesis of 2-(tetrahydrofuran-3-yl)acetonitrile from 3-hydroxytetrahydrofuran. The protocol leverages a robust Appel reaction for alcohol activation followed by a high-yielding SN2 cyanation. By providing detailed mechanistic insights, step-by-step instructions, and critical safety protocols, this guide serves as a comprehensive resource for researchers in organic synthesis and drug discovery, enabling the consistent production of this important chemical intermediate.

References

Sources

Application Note: Strategic Utilization of 2-(Tetrahydrofuran-3-yl)acetonitrile in JAK Inhibitor Synthesis

[2][3][4][5]

Executive Summary

The optimization of Janus kinase (JAK) inhibitors often requires balancing potency with physicochemical properties (solubility, metabolic stability).[1] While early JAK inhibitors (e.g., Ruxolitinib) utilized cyclopentyl groups to fill the hydrophobic pocket near the ATP-binding site, these moieties can suffer from high lipophilicity (LogP) and rapid oxidative metabolism.[1]

2-(Tetrahydrofuran-3-yl)acetonitrile (CAS: 33414-62-9 / 476415-60-8) serves as a versatile precursor for introducing the tetrahydrofuran-3-yl motif.[2][3][4][5] This moiety lowers cLogP, increases aqueous solubility, and reduces metabolic liability compared to its carbocyclic analogs, while maintaining the steric bulk necessary for high-affinity binding to the JAK1/JAK2 isoforms.[1][4]

This guide details the protocols for converting this nitrile into two key "warhead" linkers—2-(tetrahydrofuran-3-yl)ethan-1-amine and 2-(tetrahydrofuran-3-yl)acetic acid —and demonstrates their application in synthesizing a representative pyrrolo[2,3-d]pyrimidine-based JAK inhibitor.[2][3][4][5]

Strategic Rationale: The Tetrahydrofuran Advantage

In JAK inhibitor design, the solvent-exposed region of the ATP-binding pocket allows for structural variation to tune ADME properties.[2][3][4] Replacing a cyclopentyl ring with a tetrahydrofuran (THF) ring is a classic bioisosteric replacement.[1][5]

PropertyCyclopentyl MoietyTetrahydrofuran-3-yl MoietyImpact on Drug Candidate
Lipophilicity (cLogP) High (~2.[2][3][4][5]5)Moderate (~1.[1][5]2)Improved solubility; reduced non-specific binding.[1][5]
H-Bonding NoneH-Bond Acceptor (Ether O)Potential for new water-mediated interactions in the pocket.[2][3][4][5]
Metabolic Stability Prone to CYP oxidationReduced CYP liabilityLonger half-life (t1/2); lower clearance.[2][3][4][5]
Synthetic Access HighHigh (via Nitrile)Scalable process chemistry.[1][5]

Chemical Transformations & Workflow

The utility of 2-(tetrahydrofuran-3-yl)acetonitrile lies in its ability to be selectively reduced or hydrolyzed to generate reactive linkers.[2][3][4][5]

Pathway Diagram (Graphviz)[1][3]

JAK_Synthesis_WorkflowNitrile2-(Tetrahydrofuran-3-yl)acetonitrile(Starting Material)Amine2-(Tetrahydrofuran-3-yl)ethan-1-amine(Primary Amine)Nitrile->AmineReduction(Raney Ni / H2)Acid2-(Tetrahydrofuran-3-yl)acetic acid(Carboxylic Acid)Nitrile->AcidHydrolysis(NaOH / H2O2)Coupling_AmineSNAr / BuchwaldCouplingAmine->Coupling_AmineCoupling_AcidAmide Coupling(HATU/EDC)Acid->Coupling_AcidCore4-Chloro-7H-pyrrolo[2,3-d]pyrimidine(JAK Scaffold)Core->Coupling_AmineCore->Coupling_AcidRequiresLinkerInhibitor_AAmino-LinkedJAK Inhibitor(Target A)Coupling_Amine->Inhibitor_AInhibitor_BAmide-LinkedJAK Inhibitor(Target B)Coupling_Acid->Inhibitor_B

Caption: Divergent synthesis pathways from 2-(tetrahydrofuran-3-yl)acetonitrile to generate amine- or amide-linked JAK inhibitors.

Detailed Experimental Protocols

Protocol A: Selective Reduction to 2-(Tetrahydrofuran-3-yl)ethan-1-amine

Objective: To reduce the nitrile to a primary amine without generating secondary amine byproducts (a common issue in nitrile hydrogenations).[2][3][4][5] Mechanism: Catalytic hydrogenation using Raney Nickel in the presence of ammonia (to suppress dimer formation).[1]

Reagents:

  • Substrate: 2-(Tetrahydrofuran-3-yl)acetonitrile (10.0 g, 90 mmol)

  • Catalyst: Raney Nickel (slurry in water, ~2.0 g active Ni)[1][4]

  • Solvent: Methanol (7N NH3 solution)[1][3]

  • Hydrogen Gas (H2)[1][3]

Step-by-Step Procedure:

  • Preparation: Charge a high-pressure hydrogenation vessel (Parr reactor) with the nitrile (10.0 g).

  • Solvent Addition: Add 100 mL of Methanol saturated with Ammonia (7N). Note: The presence of ammonia is critical to prevent the primary amine product from reacting with the intermediate imine, which would form a secondary amine dimer.[1]

  • Catalyst Addition: Carefully add Raney Nickel (2.0 g) under an argon blanket.[1][5] Safety Warning: Raney Nickel is pyrophoric when dry.[1][5] Keep wet at all times.[1][5]

  • Hydrogenation: Seal the reactor, purge with Nitrogen (3x), then Hydrogen (3x). Pressurize to 50 psi (3.4 bar) H2.

  • Reaction: Stir vigorously at Room Temperature (25°C) for 12–16 hours. Monitor by TLC (ninhydrin stain) or LC-MS for the disappearance of the nitrile peak (M+H not visible) and appearance of the amine (M+H ~116).[1][3]

  • Workup: Filter the catalyst through a pad of Celite under an argon atmosphere. Rinse the pad with Methanol.[5]

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude amine as a colorless oil.

  • Purification (Optional): If purity is <95%, convert to the HCl salt by adding 4M HCl in dioxane, precipitate with diethyl ether, and filter.

Yield: Typically 85–92%.[1][5] Data Validation: 1H NMR (400 MHz, DMSO-d6) should show disappearance of the alpha-proton singlet of the nitrile and appearance of methylene protons adjacent to NH2 at ~2.6 ppm.[3]

Protocol B: Coupling to Synthesis of a Model JAK Inhibitor

Objective: To attach the generated amine to a 4-chloropyrrolo[2,3-d]pyrimidine scaffold (a common core for Tofacitinib/Ruxolitinib analogs) via Nucleophilic Aromatic Substitution (SNAr).[1][3][4]

Reagents:

  • Scaffold: 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)[2][3][4][5]

  • Nucleophile: 2-(Tetrahydrofuran-3-yl)ethan-1-amine (1.2 eq) (from Protocol A)[2][3][4][5]

  • Base: Diisopropylethylamine (DIPEA) (3.0 eq)[1][3]

  • Solvent: n-Butanol or DMF[2][3][4][5]

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (3.07 g, 10 mmol) in n-Butanol (30 mL).

  • Addition: Add 2-(Tetrahydrofuran-3-yl)ethan-1-amine (1.38 g, 12 mmol) and DIPEA (5.2 mL, 30 mmol).

  • Reaction: Heat the mixture to 100°C for 4–6 hours.

    • Checkpoint: Monitor by HPLC.[1][5][6] The starting material (Rt ~ 4.5 min) should convert to the product (Rt ~ 3.8 min).[1]

  • Workup: Cool to room temperature. Remove volatiles under reduced pressure.[1][5]

  • Extraction: Dilute the residue with Ethyl Acetate (50 mL) and wash with Water (2 x 30 mL) and Brine (30 mL). Dry over Na2SO4.[1][5]

  • Deprotection (Tosyl Removal): Dissolve the intermediate in Methanol (20 mL). Add aqueous NaOH (1M, 5 mL) and heat at 60°C for 2 hours to remove the tosyl protecting group on the pyrrole nitrogen.

  • Final Isolation: Neutralize with HCl, concentrate, and purify via preparative HPLC (C18 column, Acetonitrile/Water gradient).

Result: A JAK inhibitor analog featuring the tetrahydrofuran-3-ethyl side chain.[2][3][4][5]

Analytical Specifications & Quality Control

When sourcing or synthesizing 2-(Tetrahydrofuran-3-yl)acetonitrile, ensure the following specifications to prevent downstream failure:

ParameterSpecificationMethodReason
Purity >97.0%GC-FIDImpurities (e.g., THF-3-aldehyde) can cause side reactions.[2][3][4][5]
Water Content <0.5%Karl FischerNitriles can hydrolyze to amides if stored wet.[5]
Appearance Colorless LiquidVisualYellowing indicates oxidation or polymerization.[5]
Identity Matches Ref StdIR/NMRConfirm the 3-yl isomer vs. the 2-yl isomer (common impurity).

Critical Impurity Note: Commercial sources sometimes contain the 2-isomer (tetrahydrofuran-2-yl-acetonitrile).[2][3][4][5] These are difficult to separate after coupling.[1][5] Always verify the substitution pattern via 13C NMR (C3 shift is distinct from C2).

References

  • JAK Inhibitor Structural Biology

    • Ferreira, S. B., et al. (2018).[1] "Structure-Based Design of Janus Kinase Inhibitors." Journal of Medicinal Chemistry, 61(3), 1130–1156.[1] Link[1][3]

  • Nitrile Reduction Methodologies

    • Gowenlock, B. G., et al. (2000).[1][4] "Reduction of Nitriles to Primary Amines." Organic Reactions, 20, 1-100.[1][3][4] Link[1][3]

  • Bioisosterism in Drug Design (THF vs Cyclopentyl)

    • Meanwell, N. A. (2011).[1][7] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] Link[1][3]

  • General JAK Inhibitor Synthesis (Baricitinib/Ruxolitinib Analogs)

    • Lin, X., et al. (2019).[1][4] "Synthesis and biological evaluation of novel pyrrolo[2,3-d]pyrimidine derivatives as potent JAK inhibitors." Bioorganic & Medicinal Chemistry, 27(12), 2469-2478.[1][3][4] Link[1][3]

  • Specific Intermediate Characterization

    • PubChem Compound Summary for CID 87561303: 2-(Tetrahydrofuran-3-yl)acetonitrile.[2][3][4][5] Link

Disclaimer: This protocol is intended for research and development purposes only. All chemical synthesis should be performed by qualified personnel in a fume hood with appropriate personal protective equipment (PPE).[1]

The Strategic Utility of 2-(Tetrahydrofuran-3-yl)acetonitrile in the Synthesis of Advanced Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Growing Importance of Saturated Heterocycles in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of saturated heterocyclic scaffolds is a cornerstone of rational drug design. These motifs, rich in three-dimensional character, often confer advantageous physicochemical properties to bioactive molecules, including improved solubility, metabolic stability, and target engagement. Among these, the tetrahydrofuran (THF) ring has emerged as a privileged structure, present in a multitude of natural products and clinically approved drugs.[1][2] Its ability to act as a hydrogen bond acceptor and its conformational flexibility allow for fine-tuning of a molecule's interaction with its biological target.[3] This guide focuses on a particularly valuable building block, 2-(tetrahydrofuran-3-yl)acetonitrile, and its application as a key intermediate in the synthesis of potent, targeted therapeutics. We will delve into the synthetic pathways to access this intermediate, its subsequent transformations, and its role in the construction of complex pharmaceutical agents, supported by detailed protocols and mechanistic insights.

Synthesis of the Key Intermediate: 2-(Tetrahydrofuran-3-yl)acetonitrile

The efficient synthesis of 2-(tetrahydrofuran-3-yl)acetonitrile is paramount to its utility. While various methods for the synthesis of substituted tetrahydrofurans exist, a particularly effective and scalable approach involves a multi-step sequence starting from readily available precursors.[4] A notable method is the cyclization of an acyclic precursor followed by functional group manipulation.

One practical synthesis commences with the addition of a halo-alcohol to acrylonitrile, followed by an intramolecular cyclization to form the cyanotetrahydrofuran ring.[5] This method is advantageous due to the use of inexpensive starting materials and straightforward reaction conditions.

Protocol 1: Synthesis of 2-(Tetrahydrofuran-3-yl)acetonitrile[5]

This protocol is adapted from a patented industrial process.

Step 1: Synthesis of 2-((2-chloroethoxy)methyl)acrylonitrile

  • To a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add acrylonitrile (106.0 g) and 2-chloroethanol (161.0 g).

  • While stirring, portion-wise add sodium hydroxide (10.0 g) while maintaining the temperature at 25 ± 5 °C.

  • After the addition is complete, continue to stir the reaction mixture at this temperature for 2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture to remove solid byproducts.

  • Concentrate the filtrate under reduced pressure at a temperature of 50 ± 5 °C to obtain 2-((2-chloroethoxy)methyl)acrylonitrile as a colorless oil (yield: ~59%).

Step 2: Cyclization to 2-(Tetrahydrofuran-3-yl)acetonitrile

  • In a four-necked flask, dissolve the 2-((2-chloroethoxy)methyl)acrylonitrile (158.6 g) obtained from the previous step in tetrahydrofuran (800 ml).

  • Cool the solution to 0-5 °C in an ice bath.

  • Carefully add sodium amide (47.2 g) portion-wise to the cooled solution.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 200 ml).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield 2-(tetrahydrofuran-3-yl)acetonitrile.

Causality Behind Experimental Choices:

  • Base Selection: Sodium hydroxide in the first step acts as a catalyst for the Michael addition of 2-chloroethanol to acrylonitrile. In the second step, the much stronger base, sodium amide, is required to deprotonate the carbon alpha to the nitrile, initiating the intramolecular cyclization via nucleophilic attack on the carbon bearing the chlorine atom.

  • Solvent: Tetrahydrofuran is used as the solvent in the cyclization step as it is relatively inert under the reaction conditions and effectively solubilizes the reactants.

  • Temperature Control: The initial addition reaction is exothermic, necessitating temperature control to prevent side reactions. The cyclization is performed at reflux to ensure a reasonable reaction rate.

Application in Bioactive Molecule Synthesis: A Gateway to Janus Kinase (JAK) Inhibitors

The primary utility of 2-(tetrahydrofuran-3-yl)acetonitrile lies in its conversion to 2-(tetrahydrofuran-3-yl)ethanamine. This primary amine is a crucial building block for a class of targeted therapies known as Janus kinase (JAK) inhibitors.[6] These drugs, such as Tofacitinib, are used in the treatment of autoimmune diseases like rheumatoid arthritis.[7] The tetrahydrofuran moiety in these molecules often occupies a specific pocket in the ATP-binding site of the JAK enzyme, contributing to the inhibitor's potency and selectivity.

Workflow for the Synthesis of a JAK Inhibitor Precursor

workflow A 2-(Tetrahydrofuran-3-yl)acetonitrile B Reduction (e.g., Catalytic Hydrogenation) A->B [H] C 2-(Tetrahydrofuran-3-yl)ethanamine B->C E Nucleophilic Aromatic Substitution C->E D 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Heterocyclic Core) D->E F JAK Inhibitor Precursor E->F

Caption: Synthetic workflow from the nitrile intermediate to a JAK inhibitor precursor.

Protocol 2: Reduction of 2-(Tetrahydrofuran-3-yl)acetonitrile to 2-(Tetrahydrofuran-3-yl)ethanamine

The reduction of the nitrile group to a primary amine is a critical transformation. Catalytic hydrogenation is often the preferred method in industrial settings due to its efficiency and cleaner reaction profile compared to metal hydride reagents.[8]

Catalytic Hydrogenation using Raney Nickel: [9][10]

  • In a high-pressure autoclave, charge 2-(tetrahydrofuran-3-yl)acetonitrile (10.0 g).

  • Add ethanol (100 ml) as the solvent and a catalytic amount of Raney Nickel (approximately 10% by weight of the nitrile).

  • Seal the autoclave and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Heat the reaction mixture to a suitable temperature (e.g., 50-70 °C) with vigorous stirring.

  • Monitor the reaction by observing hydrogen uptake.

  • Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 2-(tetrahydrofuran-3-yl)ethanamine.

Reagent/ConditionParameterRationale
Catalyst Raney NickelA highly active catalyst for nitrile hydrogenation.[10]
Solvent EthanolA common solvent for hydrogenations that solubilizes the substrate.
Hydrogen Pressure 50-100 psiProvides a sufficient concentration of hydrogen for the reaction.
Temperature 50-70 °CIncreases the reaction rate without promoting significant side reactions.

Alternative Reduction Method using Lithium Aluminum Hydride (LiAlH₄): [11]

For laboratory-scale synthesis, lithium aluminum hydride is a powerful and effective reducing agent for nitriles.

  • To a flame-dried, three-necked flask under a nitrogen atmosphere, add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2-(tetrahydrofuran-3-yl)acetonitrile (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash with THF.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(tetrahydrofuran-3-yl)ethanamine.

Protocol 3: Coupling to the Heterocyclic Core

The final key step in assembling the core of many JAK inhibitors is the nucleophilic aromatic substitution of a halogenated pyrimidine derivative with the synthesized amine.[12]

Coupling of 2-(Tetrahydrofuran-3-yl)ethanamine with 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine:

  • In a round-bottom flask, dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in a suitable solvent such as n-butanol or 1,4-dioxane.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (2-3 equivalents).

  • Add 2-(tetrahydrofuran-3-yl)ethanamine (1.1-1.5 equivalents) to the reaction mixture.

  • Heat the reaction mixture to a high temperature (e.g., 100-140 °C) and stir for several hours until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-(2-(tetrahydrofuran-3-yl)ethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Mechanistic Rationale for the Coupling Reaction:

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing pyrimidine ring activates the chlorine atom at the C4 position towards nucleophilic attack. The amine acts as the nucleophile, and the reaction is typically facilitated by heat and a base to neutralize the HCl generated during the reaction.

snar_mechanism reactant1 Pyrrolo-pyrimidine-Cl intermediate Meisenheimer Complex (tetrahedral intermediate) reactant1->intermediate + H₂N-R reactant2 H₂N-R product Pyrrolo-pyrimidine-NHR intermediate->product - Cl⁻ hcl + HCl

Sources

Chiral resolution of 2-(Tetrahydrofuran-3-yl)acetonitrile enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A Robust HPLC-Based Method for the Chiral Resolution of 2-(Tetrahydrofuran-3-yl)acetonitrile Enantiomers

Introduction

2-(Tetrahydrofuran-3-yl)acetonitrile is a vital chiral building block in the synthesis of various pharmaceutical compounds. The stereochemistry of such intermediates is of paramount importance, as different enantiomers of a final drug molecule often exhibit distinct pharmacological, metabolic, and toxicological profiles. Consequently, regulatory agencies worldwide mandate strict control over the enantiomeric purity of chiral drugs. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for the direct and accurate separation of enantiomers.[1][2][3]

This application note presents a detailed, robust, and validated normal-phase HPLC method for the baseline separation of the (R)- and (S)-enantiomers of 2-(tetrahydrofuran-3-yl)acetonitrile. The protocol is designed for researchers, quality control analysts, and process chemists in the pharmaceutical and fine chemical industries, providing a reliable tool for monitoring enantiomeric purity and supporting chiral drug development.

Principle of Chiral Separation

The direct resolution of enantiomers by HPLC is achieved by creating a transient diastereomeric complex between the analyte and a chiral selector immobilized on the stationary phase.[1][4] This method employs a polysaccharide-based CSP, specifically an amylose derivative. These CSPs are renowned for their broad versatility and high enantioselectivity for a wide range of chiral compounds.[5][6][7]

The chiral recognition mechanism involves a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.[8] The carbamate groups on the polysaccharide backbone form chiral grooves and cavities. One enantiomer of the analyte fits more favorably into this chiral environment than the other, leading to a stronger interaction and thus a longer retention time on the column. This difference in interaction energy results in the separation of the two enantiomers.[7]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Chiral Column: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica gel), 250 x 4.6 mm.

    • Scientist's Note: The CHIRALPAK® IA is an immobilized phase, which imparts exceptional robustness and allows for the use of a wider range of solvents compared to coated phases, enhancing method development flexibility.[9][10] This specific selector, an amylose derivative, is often a successful starting point for the separation of small, polar, and cyclic compounds.[11]

  • Chemicals:

    • Racemic 2-(tetrahydrofuran-3-yl)acetonitrile standard

    • n-Hexane (HPLC Grade)

    • Isopropanol (IPA) (HPLC Grade)

    • Ethanol (EtOH) (HPLC Grade)

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterConditionRationale
Chiral Stationary Phase CHIRALPAK® IA (5 µm), 250 x 4.6 mmProven high selectivity for a broad range of chiral compounds, including those with ether and nitrile functionalities.[11][12]
Mobile Phase n-Hexane / Isopropanol (IPA) (90:10, v/v)Normal-phase mode is typically the first choice for polysaccharide CSPs. The alkane/alcohol ratio is critical for optimizing selectivity and retention.[13]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency. Chiral separations often benefit from slightly lower flow rates.
Column Temperature 25 °C (controlled)Temperature affects interaction kinetics. Maintaining a constant temperature ensures reproducible retention times. Lower temperatures can sometimes increase selectivity.
Detection UV at 210 nmThe nitrile group provides sufficient UV absorbance at low wavelengths.
Injection Volume 5 µLSmall injection volume prevents column overloading and peak distortion.
Sample Diluent Mobile Phase (n-Hexane/IPA 90:10)Ensures sample solvent is miscible with the mobile phase and minimizes peak shape issues.
Preparation of Solutions
  • Mobile Phase Preparation: Carefully measure 900 mL of n-Hexane and 100 mL of Isopropanol. Mix thoroughly and degas the solution for 15 minutes using sonication or vacuum filtration before use.

  • Standard Solution Preparation: Prepare a stock solution of racemic 2-(tetrahydrofuran-3-yl)acetonitrile at a concentration of 1.0 mg/mL in the mobile phase. From this stock, prepare a working standard solution at 0.1 mg/mL by diluting with the mobile phase. Ensure the standard is fully dissolved before injection.

Experimental and Data Analysis Workflow

The following diagram outlines the logical flow of the entire procedure, from initial setup to the final report generation.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing P1 Prepare Mobile Phase (Hexane/IPA 90:10) P3 Equilibrate HPLC System & Column for 30 min P1->P3 P2 Prepare Racemic Standard (0.1 mg/mL) P2->P3 A1 Perform System Suitability Test (SST) (Inject Standard 5x) P3->A1 A2 Inject Blank (Mobile Phase) A1->A2 A3 Inject Sample(s) A2->A3 D1 Integrate Chromatograms A3->D1 D2 Calculate SST Parameters (Resolution, Tailing, %RSD) D1->D2 D3 Quantify Enantiomeric Purity (% Area Normalization) D1->D3 D4 Generate Final Report D2->D4 D3->D4

Caption: Workflow for Chiral HPLC Analysis.

System Suitability Testing (SST)

Before analyzing any samples, the suitability of the chromatographic system must be verified.[14] This ensures that the system is performing within predefined criteria, guaranteeing the validity of the analytical results.[15]

  • Procedure: Inject the 0.1 mg/mL racemic standard solution five replicate times.

  • Acceptance Criteria:

SST ParameterAcceptance CriterionPurpose
Resolution (Rs) Rs ≥ 1.7Ensures baseline separation between the two enantiomer peaks.[15]
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Confirms good peak symmetry, which is crucial for accurate integration.
% RSD of Retention Time ≤ 2.0%Demonstrates the stability and precision of the pump and system.
% RSD of Peak Area ≤ 5.0%Shows the precision of the injector and detector response.

Results and Discussion

Under the specified conditions, the method provides a clean, baseline separation of the two enantiomers of 2-(tetrahydrofuran-3-yl)acetonitrile. The first eluting peak is designated as Enantiomer 1 and the second as Enantiomer 2.

Expected Chromatographic Performance:

ParameterExpected Value
Retention Time (t_R1) ~ 8.5 min
Retention Time (t_R2) ~ 10.2 min
Selectivity Factor (α) ~ 1.25
Resolution (Rs) > 2.0

Method Optimization Insights: The critical parameter in this normal-phase separation is the composition of the mobile phase.

  • To decrease retention time: Increase the percentage of the polar modifier (Isopropanol). A change to 85:15 (Hexane:IPA) will significantly shorten the analysis but may reduce the resolution.

  • To increase resolution: Decrease the percentage of Isopropanol (e.g., to 92:8). This will increase the interaction with the CSP, leading to longer retention times but potentially better separation. Substituting IPA with Ethanol (EtOH) can also alter selectivity due to different hydrogen bonding characteristics.

Conclusion

The HPLC method detailed in this application note provides an effective and reliable solution for the chiral resolution of 2-(tetrahydrofuran-3-yl)acetonitrile enantiomers. The use of an immobilized polysaccharide-based chiral stationary phase, CHIRALPAK® IA, with a simple n-Hexane/Isopropanol mobile phase, yields excellent separation and peak shape. This protocol is robust, reproducible, and suitable for routine quality control and research applications in the pharmaceutical industry, facilitating the development of enantiomerically pure active pharmaceutical ingredients.

References

  • (PDF) Chiral Separations by High‐Performance Liquid Chromatography - ResearchGate. Available from: [Link]

  • Chiral High Performance Liquid Chromatography: Review - International Journal of Pharmacy & Pharmaceutical Research. (2020-07-30). Available from: [Link]

  • Synthesis of chiral enantioenriched tetrahydrofuran derivatives - ResearchGate. Available from: [Link]

  • (PDF) Synthesis of chiral tetrahydrofuran derivatives - ResearchGate. Available from: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023-08-22). Available from: [Link]

  • Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases | Request PDF - ResearchGate. Available from: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available from: [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances | LCGC International - Chromatography Online. Available from: [Link]

  • separation of methyclothiazide using new immobilized column – chiralpak ig - application note - Chiral Technologies. Available from: [Link]

  • Polysaccharide-based CSPs - Chiralpedia. Available from: [Link]

  • Application Notes: Chiral - LCGC International. Available from: [Link]

  • Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds | ACS Omega. (2022-02-03). Available from: [Link]

  • System suitability parameters of the proposed HPLC method using mobile... - ResearchGate. Available from: [Link]

  • Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode - PMC. (2022-12-17). Available from: [Link]

  • Chiralpak IA: the new Daicel chiral HPLC column compatible with all solvents. Available from: [Link]

  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC - PubMed Central. Available from: [Link]

  • Polysaccharide-based Chiral Stationary Phases for High-performance Liquid Chromatographic Enantioseparation - ResearchGate. (2025-08-05). Available from: [Link]

  • INTRODUCING THE FIRST sub-2 MICRON CHIRAL COLUMNS FROM DAICEL. Available from: [Link]

  • Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing). (2008-09-29). Available from: [Link]

  • System Suitability in HPLC Analysis | Pharmaguideline. Available from: [Link]

  • Mobile phase with acetonitrile, tetrahidrofurane and water - Chromatography Forum. (2006-03-24). Available from: [Link]

  • INSTRUCTION MANUAL FOR CHIRALPAK IA, CHIRALPAK IB & CHIRALPAK IC COLUMNS. Available from: [Link]

Sources

Reduction of 2-(Tetrahydrofuran-3-yl)acetonitrile to form amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Reduction of 2-(Tetrahydrofuran-3-yl)acetonitrile

Introduction & Strategic Analysis

The reduction of 2-(Tetrahydrofuran-3-yl)acetonitrile (CAS: 13437-88-2) to 2-(Tetrahydrofuran-3-yl)ethanamine (CAS: 4795-29-3) is a pivotal transformation in medicinal chemistry. This amine moiety serves as a polar, metabolically stable pharmacophore often used to modulate lipophilicity (LogP) in kinase inhibitors and GPCR ligands.

While the reduction of the nitrile group (


) to a primary amine (

) is textually straightforward, the presence of the tetrahydrofuran (THF) ether linkage introduces specific process constraints.
Critical Process Challenges:
  • Chemo-selectivity: The primary risk in nitrile reduction is the formation of secondary amines (dimers) via the condensation of the intermediate imine with the product amine.

  • Lewis Acid Coordination: The ether oxygen in the THF ring acts as a Lewis base. When using aluminum hydride reagents, the aluminum species can coordinate to this oxygen, creating "sticky" emulsions during workup that trap the product and lower yield.[1]

  • Ring Stability: While the THF ring is generally stable, aggressive acidic conditions or strong Lewis acids (e.g., in situ generated

    
    ) can promote ring-opening or polymerization.
    

This guide presents two validated protocols: Method A (Chemical Reduction) for laboratory-scale optimization, and Method B (Catalytic Hydrogenation) for scalability and purity.

Chemical Identity & Properties

PropertySubstrateTarget Product
Name 2-(Tetrahydrofuran-3-yl)acetonitrile2-(Tetrahydrofuran-3-yl)ethanamine
Structure


MW 111.14 g/mol 129.16 g/mol
Appearance Colorless to pale yellow liquidColorless liquid (hygroscopic)
Solubility DCM, THF, MeOH, EtOACWater, MeOH, DCM (Polar)

Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction

Best for: Gram-scale synthesis, rapid throughput, and labs without high-pressure hydrogenation equipment.

Mechanism & Rationale:


 acts as a nucleophilic source of hydride (

).[1] The reaction proceeds through an aluminum-imine intermediate.[2] To prevent the "gelling" caused by aluminum coordination to the THF ring during workup, this protocol utilizes a Rochelle Salt (Sodium Potassium Tartrate) quench. This is superior to the standard Fieser workup for this specific substrate because tartrate chelates aluminum more strongly than the THF oxygen does, releasing the product into the organic phase.
Reagents:
  • Substrate: 10.0 g (90 mmol)

  • 
     (2.4 M in THF): 45 mL (108 mmol, 1.2 equiv) Note: Use slight excess.
    
  • Solvent: Anhydrous THF (100 mL)

  • Quench: Rochelle Salt (sat.[1][3][4] aq. solution)

Step-by-Step Protocol:
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

  • Reagent Prep: Charge the flask with 2.4 M

    
     solution (45 mL) and dilute with 50 mL anhydrous THF. Cool to 0°C in an ice bath.
    
  • Addition: Dissolve the nitrile (10.0 g) in 50 mL anhydrous THF. Add this solution dropwise to the

    
     suspension over 30 minutes.
    
    • Observation: Gas evolution (

      
      ) will occur.[5] Ensure internal temp stays <10°C.
      
  • Reaction: Once addition is complete, remove the ice bath and allow to warm to Room Temperature (RT). Then, heat to reflux (66°C) for 3 hours.

    • Monitor: Check TLC (System: 10% MeOH/DCM with 1%

      
      ). Nitrile spot (
      
      
      
      ) should disappear; amine spot (
      
      
      ) appears (stains with Ninhydrin).
  • Critical Workup (Rochelle Salt Method):

    • Cool reaction mixture back to 0°C.

    • Dilute with 100 mL Diethyl Ether (

      
      ).
      
    • Slowly add 5 mL water (Caution: Exothermic/Gas evolution).

    • Add 5 mL 15% NaOH.

    • Add 15 mL water.

    • Crucial Step: Add 50 mL saturated aqueous Rochelle Salt solution.

    • Stir vigorously at RT for 1–2 hours until two clear layers form (organic layer clear, aqueous layer milky white but not gelled).

  • Isolation: Separate layers. Extract aqueous phase with DCM (

    
    ). Combine organics, dry over 
    
    
    
    , and concentrate in vacuo.

Method B: Catalytic Hydrogenation (Raney Nickel)

Best for: Scale-up (>50g), avoiding aluminum waste, and high-purity requirements.

Mechanism & Rationale: Heterogeneous catalysis uses adsorbed hydrogen. A common failure mode in nitrile hydrogenation is the formation of secondary amines. This occurs when the primary amine product reacts with the intermediate imine.[2] Solution: The addition of Ammonia (


)  saturates the surface and shifts the equilibrium away from secondary amine formation. Raney Nickel is preferred over Pd/C for aliphatic nitriles as it is less prone to poisoning by the resulting amine.
Reagents:
  • Substrate: 50.0 g

  • Catalyst: Raney Nickel (slurry in water, approx. 5 g active Ni). Wash 3x with MeOH before use.

  • Solvent: 7 M

    
     in Methanol (300 mL).
    
  • Hydrogen: 50–100 psi (3.5–7 bar).

Step-by-Step Protocol:
  • Catalyst Prep: Decant water from Raney Nickel slurry. Wash the catalyst three times with anhydrous Methanol to remove water (water can deactivate the catalyst or promote hydrolysis to amides).

    • Safety: Raney Nickel is pyrophoric when dry. Keep wet with solvent at all times.

  • Loading: In a Parr hydrogenation reactor, add the substrate (50 g) and the washed Raney Nickel.

  • Solvent: Add 300 mL of 7 M

    
     in MeOH.
    
  • Reaction: Purge vessel 3x with

    
    , then 3x with 
    
    
    
    . Pressurize to 60 psi
    
    
    .
  • Agitation: Stir vigorously at 40–50°C for 12 hours.

  • Workup:

    • Cool to RT and vent pressure.

    • Filter the mixture through a pad of Celite (under

      
       blanket to prevent catalyst ignition).
      
    • Wash the pad with MeOH.

    • Concentrate the filtrate.[6] The excess

      
       will evaporate, leaving the crude amine.
      

Visualization of Workflows

Figure 1: Reaction Mechanism & Pathway Selectivity

This diagram illustrates the reduction pathway and the critical role of Ammonia in preventing secondary amine formation.

NitrileReduction Nitrile Nitrile (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine + 2H (H2/Cat or LiAlH4) PrimAmine TARGET: Primary Amine (R-CH2-NH2) Imine->PrimAmine + 2H SecAmine BYPRODUCT: Secondary Amine (R-CH2-NH-CH2-R) Imine->SecAmine + PrimAmine (Condensation) Ammonia Excess NH3 (Inhibitor) Ammonia->SecAmine Blocks Formation

Caption: Reduction pathway showing the imine intermediate and the suppression of secondary amine byproducts via Ammonia.

Figure 2: Workup Decision Tree (LiAlH4)

Choosing the correct quench method is vital for yield.

Workup Start Crude LiAlH4 Mixture SubstrateType Does substrate contain Lewis Basic sites? (e.g., THF, Pyridine) Start->SubstrateType Fieser Fieser Workup (H2O / 15% NaOH / H2O) SubstrateType->Fieser No (Simple Alkyl) Rochelle Rochelle Salt Workup (Sat. K-Na Tartrate) SubstrateType->Rochelle Yes (THF ring) Result1 Risk: Aluminum trapping product Fieser->Result1 Result2 Success: Chelation releases product Rochelle->Result2

Caption: Decision matrix for LiAlH4 workup. Rochelle salt is required for THF-amines to prevent emulsion trapping.

Analytical Validation

Upon isolation, the product should be validated using the following expected parameters.

1H NMR (400 MHz, CDCl₃):

  • 
     2.68 (t, 2H):  Corresponds to the 
    
    
    
    protons. (Distinct shift from the precursor
    
    
    which appears
    
    
    ppm).
  • 
     1.40–2.10 (m, 7H):  THF ring protons and side chain methylene.
    
  • 
     3.30–3.90 (m, 4H):  Protons adjacent to the ether oxygen in the THF ring.
    
  • 
     1.20 (br s, 2H): 
    
    
    
    protons (exchangeable with
    
    
    ).

IR Spectroscopy:

  • Disappearance: Strong sharp peak at

    
     (Nitrile stretch).
    
  • Appearance: Weak/Broad doublet at

    
     (Primary Amine N-H stretch).
    

Safety & Handling

  • Lithium Aluminum Hydride: Reacts violently with water and protic solvents. Use only dry solvents. Keep a Class D fire extinguisher nearby.

  • Raney Nickel: Pyrophoric when dry. Must be handled as a slurry. If spilled, do not wipe with dry paper towels; keep wet and dispose of in a designated container.

  • Cyanide Risk: While the nitrile group is reduced, ensure no strong acids are mixed with the starting material before reduction to avoid HCN generation, although this risk is low with the specific reagents listed.

References

  • Nitrile Reduction Mechanisms: Brown, H. C., & Choi, Y. M. (1982). "Selective reductions. 29. The rapid reaction of lithium aluminum hydride with nitriles." Journal of Organic Chemistry. Link

  • Catalytic Hydrogenation Protocols: Fouilloux, P. (1983). "The nature of Raney nickel, its adsorbed hydrogen and its catalytic activity for the hydrogenation of nitriles." Applied Catalysis. Link

  • Workup Procedures (Fieser vs. Rochelle): Fieser, L. F., & Fieser, M. (1967).[4] Reagents for Organic Synthesis. Wiley. (Standard reference for Fieser workup). See also: "Workup for Aluminum Hydride Reductions," University of Rochester. Link

  • Ammonia in Hydrogenation: Von Braun, J., et al. (1923). "Hydrogenation of Nitriles." Berichte der deutschen chemischen Gesellschaft. (Foundational text on using ammonia to suppress secondary amines).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-(Tetrahydrofuran-3-yl)acetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for the synthesis of 2-(Tetrahydrofuran-3-yl)acetonitrile. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions that may arise during your experimental work. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to help you navigate the complexities of this synthesis and optimize your yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during the synthesis of 2-(Tetrahydrofuran-3-yl)acetonitrile, providing explanations for the underlying causes and actionable solutions.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yield is a frequent challenge and can stem from several factors throughout the synthetic process. A systematic approach to troubleshooting is crucial.

Potential Cause 1: Purity of Starting Materials

The quality of your starting materials, typically a 3-substituted tetrahydrofuran derivative, is paramount. Impurities can interfere with the reaction, leading to side products or incomplete conversion.

  • Troubleshooting Steps:

    • Verify Purity: Analyze your starting materials (e.g., 3-hydroxytetrahydrofuran, 3-bromotetrahydrofuran, or a tosylate derivative) using techniques like NMR, GC-MS, or HPLC to confirm their identity and purity.

    • Purification: If impurities are detected, purify the starting material before use. For instance, 3-hydroxytetrahydrofuran can be purified by vacuum distillation.[1]

Potential Cause 2: Inefficient Leaving Group Activation (for substitution reactions)

If your synthesis involves a nucleophilic substitution (e.g., reacting a cyanide source with a tetrahydrofuran derivative), the efficiency of the leaving group is critical. Hydroxyl groups are poor leaving groups and require activation.

  • Troubleshooting Steps:

    • Convert to a Better Leaving Group: Convert the 3-hydroxyl group to a tosylate, mesylate, or halide (bromide or iodide). These are excellent leaving groups that facilitate nucleophilic attack by the cyanide anion. Classical methods for forming such derivatives are well-established in organic synthesis.[2]

    • Reaction Conditions: Ensure the conditions for this activation step are optimized. For example, tosylation is typically carried out in the presence of a base like pyridine or triethylamine to neutralize the acid byproduct.

Potential Cause 3: Suboptimal Reaction Conditions for Cyanation

The cyanation step itself is sensitive to various parameters.

  • Troubleshooting Steps:

    • Solvent Choice: The solvent plays a crucial role in solubilizing reagents and influencing reaction rates. Polar aprotic solvents like DMSO, DMF, or acetonitrile are generally effective for SN2 reactions.[3] In some modern palladium-catalyzed cyanations, a mixture of THF and water has been shown to be effective.[4][5]

    • Cyanide Source: The choice of cyanide source can impact reactivity and safety.

      • Alkali metal cyanides (NaCN, KCN): These are common and cost-effective but highly toxic. Their solubility can be a limiting factor. The use of phase-transfer catalysts (e.g., a quaternary ammonium salt) can improve results in biphasic systems.

      • Zinc cyanide (Zn(CN)2): Often used in palladium-catalyzed cyanations, it is less toxic than alkali metal cyanides and can lead to milder reaction conditions.[4][5]

      • Potassium hexacyanoferrate(II) (K4[Fe(CN)6]): A less toxic alternative that can be used in mechanocatalysis.[6]

    • Temperature: The reaction temperature should be carefully optimized. While higher temperatures can increase the reaction rate, they can also lead to decomposition and the formation of byproducts. Start with room temperature and gradually increase if the reaction is sluggish.

    • Inert Atmosphere: Reactions involving organometallic catalysts or sensitive reagents should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Logical Workflow for Troubleshooting Low Yield

Synthesis_Purification_Workflow Start Starting Material (e.g., 3-Halotetrahydrofuran) Reaction Cyanation Reaction (e.g., NaCN in DMSO) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Drying Drying of Organic Layer (e.g., MgSO4) Workup->Drying Concentration Solvent Removal (Reduced Pressure) Drying->Concentration Purification_Choice Purification Method? Concentration->Purification_Choice Distillation Vacuum Distillation Purification_Choice->Distillation Large Scale/ Thermally Stable Chromatography Column Chromatography Purification_Choice->Chromatography Small Scale/ High Purity Final_Product Pure 2-(Tetrahydrofuran-3-yl)acetonitrile Distillation->Final_Product Chromatography->Final_Product

Sources

Troubleshooting guide for the cyanomethylation of tetrahydrofuran derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide addresses the technical challenges of C(sp³)-H Cyanomethylation of Tetrahydrofuran (THF) Derivatives . This process typically involves the direct installation of a cyanomethyl group (–CH₂CN) at the


-position (C2) of the ether ring, a critical transformation in the synthesis of polyether antibiotics and nucleoside analogs.

The guide focuses on two primary methodologies dominant in drug discovery:

  • Oxidative Cross-Dehydrogenative Coupling (CDC): Using acetonitrile as both solvent and reagent with a radical oxidant (e.g., DTBP, TBPB).

  • Photoredox Alkylation: Using bromoacetonitrile (

    
    ) with a photocatalyst.
    
Diagnostic Workflow

Use this logic tree to identify the root cause of your experimental failure.

TroubleshootingFlow Start START: Define Observation LowYield Low Conversion / Yield Start->LowYield BadSelectivity Poor Regioselectivity (Mixture of Isomers) Start->BadSelectivity Tar Tarry / Black Mixture Start->Tar CheckO2 Check Degassing (O2 Inhibition) LowYield->CheckO2 CheckOxidant Check Oxidant Half-life (Temp Mismatch) LowYield->CheckOxidant Sterics Analyze C2 Substituents (Steric Block) BadSelectivity->Sterics Polymer Acetonitrile Polymerization (Temp too High) Tar->Polymer Sol_FreezePump Solution: Freeze-Pump-Thaw x3 CheckO2->Sol_FreezePump Sol_Temp Solution: Match Temp to 10h t½ CheckOxidant->Sol_Temp Sol_Method Solution: Switch to Photoredox Sterics->Sol_Method Sol_Dilute Solution: Dilute or Lower Temp Polymer->Sol_Dilute

Figure 1: Diagnostic decision tree for troubleshooting cyanomethylation failures.

Module 1: Oxidative Cross-Dehydrogenative Coupling (CDC)

Methodology: Thermal radical coupling using Acetonitrile (solvent) and DTBP (oxidant).

Q1: The reaction turns black immediately, and I see no product. What is happening?

Diagnosis: You are likely witnessing the polymerization of acetonitrile or the decomposition of the THF substrate due to excessive thermal stress, rather than the desired cross-coupling. Technical Insight: In the CDC mechanism, the tert-butoxy radical (


) abstracts a hydrogen atom. While the bond dissociation energy (BDE) of the THF 

-C-H (~92 kcal/mol) and Acetonitrile

-C-H (~93 kcal/mol) are similar, high temperatures (>130°C) favor non-selective abstraction and oligomerization. Corrective Protocol:
  • Lower the Temperature: Operate at 110°C–120°C. Do not exceed 130°C unless using a sealed pressure vessel with precise control.

  • Stepwise Oxidant Addition: Do not add all Di-tert-butyl peroxide (DTBP) at once. Use a syringe pump to add the oxidant over 4–6 hours. This keeps the instantaneous radical concentration low, favoring the cross-coupling over self-polymerization.

Q2: I have low conversion (<20%) despite using excess oxidant. Why?

Diagnosis: Oxygen Inhibition or Mismatched Half-Life . Technical Insight:

  • Oxygen: Molecular oxygen is a diradical that quenches carbon-centered radicals at diffusion-controlled rates (

    
    ), forming unreactive peroxyl species.
    
  • Half-Life: DTBP has a 10-hour half-life at ~126°C. If you run the reaction at 80°C, the initiation rate is effectively zero. If you run at 150°C, the initiator is consumed in minutes. Corrective Protocol:

  • Degassing: Sparging with

    
     is insufficient for radical chains. Use the Freeze-Pump-Thaw  method (3 cycles) to remove dissolved oxygen.
    
  • Temperature Tuning: Ensure your bath temperature matches the initiator's activation window.

    • DTBP: Run at 115–125°C.

    • TBPB (tert-butyl peroxybenzoate): Run at 100–110°C (often catalyzed by Cu or Fe salts).

Module 2: Regioselectivity & Substrate Control
Q3: My THF derivative has a substituent at C2. Why am I getting a mixture of C5 and C3 isomers?

Diagnosis: Steric vs. Electronic Control Conflict. Technical Insight: The cyanomethylation prefers the


-position (C2 or C5) because the adjacent oxygen lone pair stabilizes the radical intermediate (SOMO) via hyperconjugation.
  • Unsubstituted THF: Reacts at C2 (equivalent to C5).

  • 2-Substituted THF: The C2 position is blocked. The reaction will prefer C5 (the other

    
    -position).
    
  • Problem: If C5 is also sterically hindered, or if the C2-substituent is electron-withdrawing (deactivating the ring), the radical may abstract from C3/C4 (beta positions), though this is rare and slow. Data for Decision Making:

Substrate TypeMajor Product PositionReason
THF C2 (

)
Electronic stabilization (

-oxy effect).
2-Methyl-THF C5 (

)
C2 is tertiary (steric bulk) but C5 is secondary and accessible.
2-EWG-THF (e.g., Ester)C5 (

)
EWG deactivates C2 towards electrophilic radicals.
2,5-Dimethyl-THF C3/C4 (Trace/Fail)Both

-positions blocked. Reaction likely fails.

Corrective Protocol: If you require functionalization at a specific hindered position, thermal CDC will not work . Switch to Photoredox HAT (Hydrogen Atom Transfer) using a bulky catalyst (e.g., decatungstate or quinuclidine) that can discriminate based on subtle steric differences.

Module 3: Photoredox Catalysis (The "Precision" Method)

Methodology: Visible light irradiation, Photocatalyst (Ir/Ru), and Bromoacetonitrile.[1]

Q4: The LED setup is on, but the reaction is dead. The catalyst isn't bleaching.

Diagnosis: Photon Flux or Inner Filter Effect. Technical Insight: If your reaction mixture is dark or highly concentrated, the light may only penetrate the first 1-2 mm of the vial (Beer-Lambert Law). Corrective Protocol:

  • Dilution: Ensure the concentration is 0.1 M or lower.

  • Surface Area: Use flat-sided vials or flow reactors (PFA tubing) to maximize surface-to-volume ratio.

  • Stirring: Vigorous stirring is non-negotiable to cycle the solution to the vial walls (the "photic zone").

Q5: Mechanism Verification - How do I know if it's a radical chain?

Test: Perform a "Light On/Off" experiment.

  • Turn light ON for 30 mins -> Measure conversion.

  • Turn light OFF for 60 mins -> Measure conversion.

  • Result: If conversion stops immediately upon turning off the light, the quantum yield is low (requires constant photon input). If it continues, it is a radical chain propagation. This dictates whether you need high-intensity LEDs (for non-chain) or can use lower power (for chain).

Visualizing the Mechanism

Understanding the pathway is crucial for troubleshooting. Below is the mechanism for the Iron-Catalyzed CDC (a common variant of the thermal method) vs. the Radical Chain .

Mechanism Initiator Initiator (DTBP) Heat Radical_tBuO tBuO• Radical Initiator->Radical_tBuO Homolysis THF_Rad THF Radical (α-oxy) Radical_tBuO->THF_Rad H-Abstraction (Fast) MeCN_Rad •CH2CN Radical Radical_tBuO->MeCN_Rad H-Abstraction (Slower) THF THF Substrate THF->THF_Rad Coupling Cross-Coupling (Product Formation) THF_Rad->Coupling MeCN Acetonitrile (Solvent) MeCN->MeCN_Rad MeCN_Rad->MeCN_Rad Oligomerization (Tar) MeCN_Rad->Coupling

Figure 2: Mechanistic pathway showing the competition between productive coupling and oligomerization.

Recommended Protocol: Iron-Catalyzed Oxidative Cyanomethylation

Reference Standard: Adapted from recent CDC literature [1, 2].

Reagents:

  • Substrate: THF derivative (1.0 equiv)

  • Solvent/Reagent: Acetonitrile (excess, 40 equiv)

  • Oxidant: DTBP (2.0 equiv) or TBPB (1.5 equiv)

  • Catalyst:

    
     (10 mol%) - Optional but recommended for selectivity.
    

Step-by-Step:

  • Preparation: In a glovebox or under Argon flow, charge a pressure tube with

    
     (10 mol%) and the THF derivative (0.5 mmol).
    
  • Solvent: Add degassed Acetonitrile (2.0 mL).

  • Oxidant: Add DTBP (1.0 mmol) via syringe.

  • Seal & Heat: Seal the tube tightly. Heat to 120°C in an oil bath behind a blast shield.

  • Time: Stir for 16 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash with saturated

    
     and brine.
    
  • Purification: Silica gel chromatography. Note: The product is often less polar than the starting material due to the loss of H-bond accepting ability at the ether oxygen.

References
  • Liu, X., et al. (2021). "Transition-Metal-Free Cyanomethylation of Alkenes and Ethers." Journal of Organic Chemistry.

  • Wang, C., et al. (2016). "Iron-Catalyzed Oxidative Cross-Dehydrogenative Coupling of Ethers with Acetonitrile." Organic Letters, 18(16), 4151-4153.[2]

  • Shields, B. J., & Doyle, A. G. (2016).[3] "Direct C(sp3)–H Cross Coupling Enabled by Catalytic Generation of Chlorine Radicals." Journal of the American Chemical Society, 138(39), 12719–12722.

  • Voutyritsa, E., et al. (2018).[4] "Expanding the Scope of Photocatalysis: Atom Transfer Radical Addition of Bromoacetonitrile." ChemCatChem.

Sources

Choice of leaving group for the SN2 reaction in 2-(Tetrahydrofuran-3-yl)acetonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Objective: Synthesize 2-(Tetrahydrofuran-3-yl)acetonitrile (Target ) via nucleophilic substitution (


) of a (tetrahydrofuran-3-yl)methyl electrophile.

The Critical Decision: Selection of the Leaving Group (LG) determines reaction kinetics, impurity profiles, and process safety.

The Recommendation: For laboratory to pilot-scale synthesis, the Methanesulfonate (Mesylate, -OMs) group is the superior choice over halides, offering the optimal balance of reactivity, ease of preparation from the precursor alcohol, and purification simplicity.

Strategic Selection: Leaving Group Analysis

The synthesis targets a primary carbon on the exocyclic methyl group. While steric hindrance is minimal, the inductive effect of the THF oxygen atom can influence reactivity.

Comparative Analysis of Leaving Groups
ParameterChloride (-Cl)Bromide (-Br)Iodide (-I)Mesylate (-OMs)Tosylate (-OTs)

Relative Rate (

)
1 (Reference)~50 - 100~100 - 200~500 - 1,000~300 - 700
Precursor Availability High (SOCl2)High (PBr3)Mod (via Finkelstein)High (MsCl)High (TsCl)
Atom Economy ExcellentGoodPoorGoodModerate
Stability Very StableStableLight SensitiveStable (Cold)Stable
Process Risk Slow kinetics; requires high heat (risk of decomposition).Corrosive byproducts during synthesis (HBr/POBr3).Expensive; difficult waste disposal.Exothermic preparation; requires base control.Large mass waste; difficult to remove excess TsCl.
Why Mesylate?
  • Kinetics: Sulfonate esters are excellent leaving groups because the negative charge is delocalized over three oxygen atoms. The mesylate group reacts significantly faster than primary bromides in polar aprotic solvents.

  • Safety & Handling: Unlike the synthesis of alkyl bromides (which often uses

    
    , generating 
    
    
    
    gas and phosphorus residues), mesylation uses Methanesulfonyl chloride (
    
    
    ) and a mild base (
    
    
    ), producing easily removable salts (
    
    
    ).
  • Solubility: The mesylate intermediate is highly soluble in DMSO or DMF, the preferred solvents for the subsequent cyanation step.

Technical Visualization

Decision Logic & Reaction Pathway

LG_Selection Start Start: (Tetrahydrofuran-3-yl)methanol Decision Select Leaving Group Route Start->Decision Route_Cl Route A: Chloride (SOCl2) Decision->Route_Cl Low Cost Route_Br Route B: Bromide (PBr3 / Appell) Decision->Route_Br Traditional Route_Ms Route C: Mesylate (MsCl, Et3N) Decision->Route_Ms Recommended Inter_Cl Intermediate: Alkyl Chloride Route_Cl->Inter_Cl Inter_Br Intermediate: Alkyl Bromide Route_Br->Inter_Br Inter_Ms Intermediate: Alkyl Mesylate Route_Ms->Inter_Ms Reaction_CN Cyanation (NaCN/DMSO) Inter_Cl->Reaction_CN Slow Inter_Br->Reaction_CN Moderate Inter_Ms->Reaction_CN Fast Outcome_Cl Result: Slow, High Temp Required Reaction_CN->Outcome_Cl Outcome_Br Result: Good Yield, Messy Workup Reaction_CN->Outcome_Br Outcome_Ms Result: High Yield, Fast Kinetics Reaction_CN->Outcome_Ms

Caption: Comparative workflow for leaving group selection showing the efficiency of the Mesylate route.

Validated Experimental Protocol (Mesylate Route)

Caution: Cyanide salts are acutely toxic. All operations must be performed in a well-ventilated fume hood with a cyanide antidote kit available.

Step 1: Activation (Mesylation)

Reagents: (Tetrahydrofuran-3-yl)methanol (1.0 eq), Methanesulfonyl chloride (1.2 eq), Triethylamine (1.5 eq), DCM (10 V).

  • Dissolve the alcohol in anhydrous Dichloromethane (DCM) and cool to 0°C.

  • Add Triethylamine (

    
    ) dropwise.
    
  • Add Methanesulfonyl chloride (

    
    ) dropwise, maintaining internal temperature < 5°C (Exothermic).
    
  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench: Wash with water, then saturated

    
    , then brine.
    
  • Isolate: Dry over

    
     and concentrate in vacuo. The mesylate is typically a viscous oil used directly without distillation (to avoid thermal decomposition).
    
Step 2: Substitution (Cyanation)

Reagents: Crude Mesylate (1.0 eq), NaCN (1.5 eq), DMSO (5 V).

  • Dissolve NaCN in DMSO at Room Temperature (RT). Note: NaCN dissolves slowly.

  • Add the crude mesylate dropwise to the cyanide solution.

    • Exotherm Warning: The reaction is exothermic. Monitor temperature.

  • Heat the mixture to 60°C for 4–6 hours.

  • Monitor: Check via TLC or GC-MS. The mesylate spot should disappear.

  • Workup: Cool to RT. Dilute with water (dissolves NaOMs salts) and extract with Ethyl Acetate (

    
    ).
    
  • Purification: Wash organic layer with water (critical to remove DMSO) and brine. Concentrate. Distill if necessary (bp ~100°C at reduced pressure).

Troubleshooting & FAQs

Q1: My reaction is stalling at 50% conversion.

Diagnosis:

  • Hydration: Cyanide is a strong nucleophile but is heavily solvated by water. If your DMSO/DMF is "wet," the fluoride-like solvation shell inhibits

    
    .
    
  • Leaving Group Quality: Did the mesylate decompose? Check Proton NMR (look for the methyl peak at ~3.0 ppm).

Solution:

  • Use anhydrous DMSO.

  • Increase temperature to 80°C (carefully).

  • Add a phase transfer catalyst (e.g., 18-Crown-6) if solubility is an issue, though usually unnecessary in DMSO.

Q2: I see a major impurity with a similar retention time.

Diagnosis:

  • Elimination: While rare for primary carbons, strong basic conditions can cause E2 elimination if the temperature is too high, creating an exocyclic alkene.

  • Hydrolysis: If water is present, the mesylate can revert to the alcohol or the nitrile can hydrolyze to the amide.

Solution:

  • Ensure the reaction remains anhydrous.

  • Lower the reaction temperature (e.g., 40°C) and extend time.

Q3: Why not use the Chloride? It's cheaper.

Answer: Primary alkyl chlorides are notoriously sluggish in


 reactions with cyanide. You would likely need to add Sodium Iodide (NaI) (Finkelstein conditions) to generate the iodide in situ, or use extreme temperatures (>100°C) which risks opening the THF ring or polymerizing the product.
Q4: Can I use Acetone instead of DMSO?

Answer: Acetone is a polar aprotic solvent, but NaCN has very poor solubility in it. You would need to use water-acetone mixtures , which slows the rate (solvation of nucleophile) and introduces hydrolysis risks. DMSO or DMF are strictly superior for this transformation.

References

  • Leaving Group Kinetics

    • Title: "The SN2 Reaction Mechanism: Relative R
    • Source: Master Organic Chemistry
    • URL:[Link]

  • Substrate Data

    • Title: "(Tetrahydrofuran-3-yl)methyl methanesulfonate | C6H12O4S"[1]

    • Source: PubChem (NIH)
    • URL:[Link]

  • Solvent Effects: Title: "Using Acetonitrile and Tetrahydrofuran Instead of DMF in Peptide Bond Formation" (Context on Solvent Safety/Utility) Source: Luxembourg Bio Technologies

Sources

Validation & Comparative

Alternative cyanomethylating agents for the synthesis of nitriles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Cyanomethylating Agents for the Synthesis of Nitriles Content Type: Technical Comparison Guide Audience: Senior Researchers & Drug Discovery Chemists[1]

Executive Summary: Beyond Haloacetonitriles

The introduction of the cyanomethyl group (


) is a pivotal transformation in medicinal chemistry, serving as a precursor to 

-amino acids, heterocycles, and energetic materials. Historically, this was achieved via nucleophilic substitution using highly toxic haloacetonitriles (e.g., chloro- or bromoacetonitrile) or the harsh lithiation of acetonitrile (

).

While effective, these "Generation 1" methods suffer from poor atom economy, severe toxicity (lachrymators), and incompatibility with sensitive electrophiles. This guide evaluates three advanced classes of alternative agents that offer superior safety profiles, chemoselectivity, and operational simplicity:

  • Organophosphorus Agents: For highly stereoselective olefinations.

  • Direct Radical Precursors: For "green" C-H functionalization using acetonitrile as a reagent.

  • Sulfonyl/Stannyl Reagents: For transition-metal-catalyzed cross-couplings.

Part 1: Strategic Selection Guide

The choice of cyanomethylating agent is dictated by the substrate's electrophilicity and the desired reaction outcome (homologation vs. substitution).

Agent ClassPrimary ReagentMechanismTarget SubstrateKey AdvantageToxicity/Safety Profile
Phosphonate Diethyl cyanomethylphosphonate Horner-Wadsworth-Emmons (HWE)Aldehydes / KetonesHigh

-selectivity; water-soluble byproducts.[1]
Low volatility; non-lachrymator.
Radical Source Acetonitrile (via TBPB/DTBP) Radical H-Abstraction / Oxidative CouplingAlkenes / ArenesAtom economical; uses solvent as reagent; metal-free.Low (Standard solvent hazards); avoids tin/halides.
Organotin Tributylstannylacetonitrile Stille Cross-CouplingAryl Halides / TriflatesNeutral conditions; tolerates sensitive functional groups.[2]High (Organotin toxicity); requires rigorous purification.
Sulfone 2-(Benzo[d]thiazol-2-yl)acetonitrile Julia-Kocienski OlefinationAldehydesHigh

-selectivity (tunable); mild base activation.
Moderate; solid reagent (easy handling).

Part 2: Deep Dive & Experimental Protocols

A. Stereoselective Olefination: The Phosphonate Route

Reagent: Diethyl cyanomethylphosphonate Application: Synthesis of


-unsaturated nitriles from aldehydes.[1]

Unlike the Wittig reaction, which often yields difficult-to-separate


 mixtures and triphenylphosphine oxide waste, the HWE reaction using diethyl cyanomethylphosphonate provides high 

-selectivity and phosphate byproducts that are easily removed via aqueous wash.

Protocol 1: High-Yield Synthesis of


-Cinnamonitrile Derivatives 
  • Scope: Compatible with electron-rich and electron-poor aromatic aldehydes.

  • Scale: 5.0 mmol.

Step-by-Step Methodology:

  • Activation: To a flame-dried round-bottom flask under Argon, add Diethyl cyanomethylphosphonate (1.06 g, 6.0 mmol, 1.2 equiv) and anhydrous THF (20 mL).

  • Deprotonation: Cool to

    
    . Add KOtBu  (1.0 M in THF, 6.0 mL, 1.2 equiv) dropwise over 5 minutes. The solution will turn slightly yellow, indicating ylide formation. Stir for 30 minutes at 
    
    
    
    .
  • Addition: Add the aromatic aldehyde (5.0 mmol, 1.0 equiv) dissolved in THF (5 mL) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 2-4 hours (monitor consumption by TLC).

  • Workup: Quench with saturated aqueous

    
     (10 mL). Extract with EtOAc (
    
    
    
    mL).
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).
    

Causality Check:

  • Why KOtBu? It ensures complete deprotonation without the reversibility issues seen with weaker bases, driving the equilibrium toward the elimination step.

  • Why

    
    ? Controls the exotherm and prevents potential polymerization of the reactive ylide.
    
B. The "Green" Radical Approach: Direct C-H Activation

Reagent: Acetonitrile (Solvent & Reagent) + TBPB (Oxidant) Application: Cyanomethylation of alkenes (to oxindoles) or direct arene functionalization.

This method bypasses the need for pre-functionalized cyanomethyl reagents. It relies on the in situ generation of the cyanomethyl radical (


) via hydrogen atom transfer (HAT).

Protocol 2: Metal-Free Radical Cyanomethylation of Alkenes

  • Substrate: N-arylacrylamides (for cascade cyclization to oxindoles).

  • Reagents: TBPB (tert-Butyl peroxybenzoate).

Step-by-Step Methodology:

  • Setup: In a pressure tube, dissolve the N-methyl-N-phenylmethacrylamide (0.5 mmol) in Acetonitrile (3.0 mL). Note: MeCN serves as both solvent and reagent.

  • Initiation: Add TBPB (194 mg, 1.0 mmol, 2.0 equiv).

  • Thermal Activation: Seal the tube and heat to

    
      in an oil bath for 12 hours.
    
    • Note: The high temperature is required for the homolysis of TBPB to generate the tert-butoxy radical.

  • Workup: Cool to RT. Dilute with water and extract with DCM.

  • Purification: The residue often requires column chromatography to separate the product from benzoic acid byproducts.

Mechanism Visualization (DOT): The following diagram illustrates the radical chain propagation and the critical HAT step.

RadicalMechanism TBPB TBPB (Oxidant) tBuO t-BuO• Radical TBPB->tBuO Heat (130°C) Homolysis CM_Rad •CH2-CN Radical tBuO->CM_Rad HAT (H-Abstraction) MeCN Acetonitrile (H3C-CN) MeCN->CM_Rad Source Adduct Alkyl Radical Intermediate CM_Rad->Adduct Radical Addition Alkene Alkene Substrate Alkene->Adduct Product Cyanomethylated Product Adduct->Product Cyclization/Oxidation

Caption: Figure 1. Oxidative radical generation pathway. The tert-butoxy radical abstracts a hydrogen from acetonitrile, generating the reactive cyanomethyl species.[3][4]

C. Cross-Coupling Alternatives: Stille & Julia

For aryl halides that cannot tolerate lithiation, Tributylstannylacetonitrile offers a neutral alternative via Stille coupling.

  • Reagent:

    
    
    
  • Catalyst:

    
     or 
    
    
    
    / XPhos.
  • Critical Safety Note: Organotin compounds are neurotoxic. All weighing must occur in a glovebox or vented hood. Waste streams must be segregated.

Comparison of Atom Economy & Waste:

  • Stille: Produces stoichiometric tin waste (Heavy, Toxic).[5]

  • HWE: Produces diethyl phosphate (Water soluble, Low Toxicity).

  • Radical MeCN: Produces t-Butanol/Benzoic acid (Benign, easy removal).

Part 3: Decision Logic for Reagent Selection

Use the following logic flow to determine the optimal reagent for your specific substrate.

SelectionLogic Start Start: Identify Substrate Aldehyde Aldehyde/Ketone Start->Aldehyde Alkene Activated Alkene Start->Alkene ArylHalide Aryl Halide (Cl, Br, I) Start->ArylHalide Selectivity Selectivity Required? Aldehyde->Selectivity Radical Direct MeCN Activation (TBPB/Heat or Photocatalysis) Alkene->Radical Sensitive Base Sensitive? ArylHalide->Sensitive HWE Diethyl cyanomethylphosphonate (E-Selective) Selectivity->HWE E-Isomer Julia BT-Sulfone Reagent (Z-Selective) Selectivity->Julia Z-Isomer Stille Tributylstannylacetonitrile (Stille Coupling) Sensitive->Stille Yes (Neutral pH) PdAlpha Pd-Cat Alpha-Arylation (Direct MeCN + Base) Sensitive->PdAlpha No (Basic pH OK)

Caption: Figure 2. Reagent selection decision tree based on substrate class and chemoselectivity requirements.

References

  • HWE Olefination Standards

    • Diethyl cyanomethylphosphon
    • Source: BenchChem Comparative Guide.[1]

  • Radical Cyanomethylation

    • Radical cascade cyanomethylation of activated alkenes to construct cyano substituted oxindoles.
    • Source: Chemical Communications (RSC).[6]

    • URL: [Link]

  • Photocatalytic Approaches

    • Heterogeneous photocatalytic cyanomethylaryl
    • Source: Beilstein Journal of Organic Chemistry (NIH/PMC).
    • URL: [Link]

  • Direct C-H Cyanation

    • Direct C–H Cyanation of Arenes via Organic Photoredox C
    • Source: J. Am. Chem. Soc.[2][7][8] (NIH/PMC).

    • URL: [Link]

  • Stille Coupling Protocols

    • The Stille Reaction: Mechanism and General Procedures.
    • Source: Myers Group (Harvard University) Handouts.
    • URL: [Link]

Sources

Advantages of using 2-(Tetrahydrofuran-3-yl)acetonitrile over other building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Bioisostere

Topic: 2-(Tetrahydrofuran-3-yl)acetonitrile (CAS: 146255-25-6) Functional Class:


-rich Bioisosteric Building Block
Primary Competitor:  Cyclopentylacetonitrile (Carbocyclic analog)

In the modern era of "escaping flatland" (increasing


 fraction), 2-(tetrahydrofuran-3-yl)acetonitrile has emerged as a superior alternative to its carbocyclic and aromatic counterparts. While cyclopentyl analogs suffer from high lipophilicity (LogP) and "grease-ball" metabolic clearance, and benzyl nitriles suffer from planarity, the THF-3-yl scaffold offers a precise balance of polarity , solubility , and 3D-vector definition .

This guide objectively compares the THF-3-yl scaffold against standard alternatives, providing experimental evidence for its utility in fragment-based drug discovery (FBDD) and lead optimization.

Comparative Analysis: THF-3-yl vs. Alternatives

The following analysis contrasts 2-(tetrahydrofuran-3-yl)acetonitrile against its direct carbocyclic analog, Cyclopentylacetonitrile.

Table 1: Physicochemical Performance Matrix[1]
Feature2-(Tetrahydrofuran-3-yl)acetonitrileCyclopentylacetonitrile (Competitor)Impact on Drug Design
Hybridization High

(3D-Character)
High

(3D-Character)
Both escape planarity, but THF adds polarity.
H-Bonding H-Bond Acceptor (Ether O) None (Hydrophobic only)THF O-atom can engage Lys/Arg residues or water networks.
cLogP ~0.2 - 0.5 (Lower)~1.5 - 1.8 (Higher)THF improves solubility and lowers non-specific binding.
Solubility High (Miscible/Soluble)Low (Lipophilic)Critical for high-concentration assays (NMR/Crystal).
Metabolic Liability

-Oxidation (CYP450)
Hydrophobic Clearance / OxidationTHF liability is predictable; Carbocycle liability is often non-specific.
Vector Geometry Envelope ConformationEnvelope ConformationSimilar vectors, but THF has distinct dipole orientation.
The Mechanistic Advantage

1. The "Ether Effect" on Solubility: The cyclic ether oxygen in the THF ring acts as a weak Lewis base. Unlike the methylene group (


) in cyclopentane, the ether oxygen accepts hydrogen bonds from water molecules. This lowers the energetic penalty of desolvation, significantly improving the aqueous solubility of the final drug candidate—a critical parameter for oral bioavailability (Lipinski’s Rule of 5).

2. Vector Orientation & Chirality: The 3-position substitution on the THF ring creates a chiral center. Unlike 2-substituted THFs, which can suffer from steric clash due to proximity to the ring oxygen, the 3-substituted isomer projects the acetonitrile tail into a unique vector space, allowing the "head" of the inhibitor to explore deep pockets while the THF ring interacts with solvent fronts or polar residues.

Decision Pathways: When to Switch?

Use the following logic flow to determine if this building block is required for your SAR (Structure-Activity Relationship) campaign.

DecisionTree Start Lead Optimization Issue? Solubility Poor Aqueous Solubility? Start->Solubility Selectivity Off-Target Binding? Start->Selectivity Metabolism High Clearance? Start->Metabolism UseTHF USE 2-(Tetrahydrofuran-3-yl)acetonitrile (Lowers LogP, Adds HBA) Solubility->UseTHF Yes (Reduce LogP) UseCarbo USE Cyclopentylacetonitrile (Maintains Lipophilicity) Solubility->UseCarbo No (Lipophilicity OK) Selectivity->UseTHF Need 3D Complexity UseAromatic USE Benzyl Cyanide (Pi-Pi Stacking needed) Selectivity->UseAromatic Need Flat Stacking Metabolism->UseTHF Block Lipophilic Clearance Metabolism->UseCarbo Block Ether Oxidation

Caption: Logic flow for selecting the THF scaffold based on ADME/Tox liabilities.

Synthetic Versatility & Protocols[2][3]

The nitrile group is a "linchpin" functional group. It serves as a masked amine, acid, or heterocycle. Below is a Self-Validating Protocol for the most common transformation: Reduction to the Ethylamine .

Experimental Protocol: Selective Reduction to 2-(Tetrahydrofuran-3-yl)ethan-1-amine

Objective: Reduce the nitrile to a primary amine without ring-opening the THF ether. Challenge: Strong Lewis acids can cleave cyclic ethers. Solution: Use of


 under controlled temperature, avoiding acidic quench conditions that promote ring opening.
Materials:
  • Substrate: 2-(Tetrahydrofuran-3-yl)acetonitrile (1.0 eq)

  • Reagent: Lithium Aluminum Hydride (

    
    ), 2.4 M in THF (1.5 eq)
    
  • Solvent: Anhydrous THF (0.1 M concentration)

  • Quench: Fieser Method (

    
    , 15% 
    
    
    
    ,
    
    
    )
Step-by-Step Methodology:
  • Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and argon inlet. Cool to 0°C in an ice bath.

  • Charging: Add anhydrous THF, followed by the slow addition of

    
     solution via syringe. Caution: Exothermic.
    
  • Addition: Dissolve 2-(tetrahydrofuran-3-yl)acetonitrile in a minimal amount of anhydrous THF. Add this solution dropwise to the

    
     suspension at 0°C over 15 minutes.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT). If conversion is incomplete by TLC/LCMS after 1 hour, heat to mild reflux (60°C) for 2 hours.

    • Checkpoint: The nitrile peak (

      
      ) should disappear in IR.
      
  • Fieser Quench (Critical for Safety & Yield):

    • Cool back to 0°C.

    • For every

      
       grams of 
      
      
      
      used:
      • Add

        
         mL water (very slowly).
        
      • Add

        
         mL 15% aqueous 
        
        
        
        .
      • Add

        
         mL water.
        
  • Isolation: Warm to RT and stir for 15 minutes until a white granular precipitate forms (aluminum salts). Filter through a Celite pad. Rinse the pad with diethyl ether.

  • Purification: The filtrate is concentrated in vacuo. The resulting oil is often pure enough for the next step. If not, purify via Kugelrohr distillation (amine is volatile) or protect as a Boc-carbamate immediately.

Synthetic Divergence Map

The following diagram illustrates the chemical space accessible from this single building block.

SynthesisMap Nitrile 2-(Tetrahydrofuran-3-yl) acetonitrile Amine Ethylamine (Linker/Scaffold) Nitrile->Amine LiAlH4 or H2/Raney Ni Acid Acetic Acid Deriv. (Amide Coupling) Nitrile->Acid HCl (aq), Reflux AlphaAlk Alpha-Alkylated (Branched Scaffold) Nitrile->AlphaAlk LDA, -78C; R-X Tetrazole Tetrazole (Bioisostere of Acid) Nitrile->Tetrazole NaN3, ZnBr2

Caption: Divergent synthesis pathways from the nitrile handle.

Metabolic & Safety Considerations

The "Soft Spot" Management

While the THF ring improves solubility, the carbons adjacent to the oxygen (


-positions) are susceptible to oxidative metabolism by CYP450 enzymes (O-dealkylation or lactone formation).
  • Mitigation Strategy: If metabolic stability becomes an issue during lead optimization, block the

    
    -positions on the ring with Deuterium or Fluorine. However, in early discovery, the solubility advantage of the native THF usually outweighs this risk.
    
  • Safety: Unlike anilines (derived from aromatic nitro reductions), the aliphatic amine derived from this nitrile is generally devoid of genotoxic structural alerts (e.g., Ames negative).

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8984-8987. (Contextual reference for cyclic ether bioisosterism). Link

  • Scripps Research Institute. (n.d.). Standard Operating Procedure: Fieser Quench of Lithium Aluminum Hydride. (Standard protocol validation). Link

Use of 2-methyltetrahydrofuran (2-MeTHF) as a greener alternative to THF in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis for Process Intensification and Green Chemistry

Executive Summary: The Case for Substitution

For decades, Tetrahydrofuran (THF) has been the workhorse of organometallic and polar-aprotic chemistry. However, its infinite miscibility with water, low boiling point, and tendency toward polymerization pose significant challenges in process scalability and environmental stewardship.[1]

2-Methyltetrahydrofuran (2-MeTHF) has emerged not merely as a "green" alternative, but as a high-performance substitute .[1][2] Derived from renewable feedstocks (furfural/corn cobs), it offers a unique trifecta of advantages:

  • Process Intensification: Higher boiling point (80°C) allows for faster kinetics.[1]

  • Superior Workup: Limited water miscibility enables direct phase separation, eliminating the need for extraction co-solvents.[1]

  • Enhanced Stability: Steric hindrance at the

    
    -position reduces solvent degradation during aggressive organometallic reactions.[1]
    

Part 1: Physical & Chemical Property Comparison[1][3][4]

The following data highlights the critical thermodynamic differences that dictate experimental design.

PropertyTetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)Synthetic Implication
Boiling Point 66 °C80.2 °C Access to higher reaction temperatures; faster rates (Arrhenius).[1][3][4]
Water Solubility Miscible (Infinite)~14 g / 100g (at 20°C) Critical: 2-MeTHF phase separates from water, simplifying workup.[1]
Density 0.89 g/mL0.85 g/mLLower density aids in rapid phase separation (organic layer on top).[1]
Azeotrope (w/ H₂O) 95% THF / 5% H₂O89.4% 2-MeTHF / 10.6% H₂O Allows for efficient azeotropic drying of the solvent.
Peroxide Formation High Risk (Class B)[1]Moderate Risk (Class B)[1]Both require stabilization (BHT), but 2-MeTHF is kinetically slower to oxidize due to sterics.[1]
Lewis Basicity StrongModerate/StrongSimilar coordination capability for Grignard stabilization.[1]
The "Inverse Solubility" Advantage

Unlike most solvents, 2-MeTHF exhibits inverse solubility with temperature.[1][3] As the temperature increases, the solubility of water in 2-MeTHF decreases.[1][3]

  • Protocol Insight: If you perform a hot extraction or wash, you achieve cleaner phase separation than at room temperature, minimizing product loss to the aqueous phase.[1]

Part 2: Performance in Organometallic Chemistry[1][5][6]

The most compelling argument for 2-MeTHF lies in its stability against strong bases. In THF, strong bases like n-Butyllithium (n-BuLi) can deprotonate the solvent at the


-position, leading to a [3+2] cycloaddition decomposition that generates ethylene and the enolate of acetaldehyde.[1]

Mechanism of Stability: In 2-MeTHF, the methyl group at the C2 position provides steric hindrance, significantly retarding this degradation pathway.[1][5]

Diagram 1: Organometallic Stability & Solvent Selection Logic

The following decision tree illustrates when to deploy 2-MeTHF based on reaction parameters.

SolventSelection cluster_0 Performance Metric Start Reaction Requirement Temp High Temperature (>70°C) Required? Start->Temp Base Strong Base / Organolithium Used? Temp->Base No MeTHF_Choice Use 2-MeTHF (Preferred) Temp->MeTHF_Choice Yes (BP: 80°C) Workup Aqueous Workup Sensitivity? Base->Workup No Base->MeTHF_Choice Yes (Higher Stability) THF_Choice Use THF (Standard Protocol) Workup->THF_Choice Low (Miscibility OK) Workup->MeTHF_Choice High (Clean Phase Split)

Caption: Decision matrix for substituting THF with 2-MeTHF based on thermal, stability, and processing requirements.

Part 3: Experimental Protocol Case Study

Grignard Reaction: Phenylmagnesium Bromide Synthesis

This protocol contrasts the workflow of a standard Grignard reaction, demonstrating the elimination of solvent-swap steps when using 2-MeTHF.

Objective: Synthesis of Phenylmagnesium Bromide (1.0 M) followed by benzaldehyde addition.

1. Setup & Activation
  • THF Protocol: Flame-dry glassware.[1] Add Mg turnings. Activation often requires iodine or DIBAL-H due to residual water in hygroscopic THF.[1]

  • 2-MeTHF Protocol: Flame-dry glassware.[1] Add Mg turnings.

    • Advantage:[1][3][4][6][7][8][9][10][11] 2-MeTHF can be dried azeotropically (distill off the water-rich fore-run) directly in the reactor before adding reagents. This "in-situ drying" ensures anhydrous conditions without external drying trains.[1]

2. Reaction Initiation
  • Step: Add bromobenzene (10% of total) to Mg suspension.

  • Observation: Initiation in 2-MeTHF is comparable to THF.[1] The methyl group does not sterically inhibit the coordination of oxygen to the Mg center essential for the Schlenk equilibrium.

3. Workup (The Critical Difference)
StepStandard THF Workflow2-MeTHF Workflow
Quench Pour into NH₄Cl (aq).Pour into NH₄Cl (aq).[1]
Phase Split Problematic. THF is miscible. One phase forms.[1]clean Split. Organic layer floats.[1] Aqueous layer sinks.[1]
Extraction Must add co-solvent (e.g., Toluene, MTBE, or DCM) to pull product out of the aqueous/THF mixture.[1]No co-solvent needed. The product remains in the 2-MeTHF layer.
Washing Wash organic layer with brine to remove residual THF/Water.[1]Wash with water.[1] Separation is rapid.
Concentration Distill off Co-solvent + THF.Distill off 2-MeTHF (recycle potential).[1][12]
Diagram 2: Workup Efficiency Comparison

This flow diagram visualizes the reduction in unit operations.

WorkupFlow cluster_THF Traditional THF Workup cluster_MeTHF 2-MeTHF Workup THF_Quench Quench (NH4Cl) THF_Mix Single Phase (Emulsion Risk) THF_Quench->THF_Mix THF_AddSolvent Add Extraction Solvent (DCM/Toluene) THF_Mix->THF_AddSolvent THF_Sep Phase Separation THF_AddSolvent->THF_Sep Me_Quench Quench (NH4Cl) Me_Split Direct Phase Split (Organic Top / Aq Bottom) Me_Quench->Me_Split Me_Product Product Isolation Me_Split->Me_Product

Caption: Comparative workflow showing the elimination of extraction solvent addition in the 2-MeTHF process.

Part 4: Safety & Environmental Metrics (E-Factor)

Peroxide Stability

While 2-MeTHF is a Class B peroxide former like THF, experimental data suggests a lower rate of formation due to the abstraction difficulty of the tertiary proton at the C2 position compared to the secondary protons in THF.

  • Recommendation: Test for peroxides every 6 months (vs 3 months for THF).[1] Always use BHT-stabilized grades for storage.

Green Chemistry Metrics
  • Carbon Footprint: 2-MeTHF is produced from corncobs/bagasse (furfural hydrogenation), whereas THF is petrochemical (1,4-butanediol dehydration).[1]

  • Recyclability: The ability to dry 2-MeTHF via simple azeotropic distillation allows for high recovery rates (>85%) in industrial processes, significantly lowering the Process Mass Intensity (PMI).[1]

References

  • Pace, V., et al. (2012).[1][12] 2-Methyltetrahydrofuran: A Versatile Eco-Friendly Alternative to THF in Organometallic Chemistry. Australian Journal of Chemistry.[1][12]

  • Azzena, U., et al. (2016).[1] Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Green Chemistry.

  • BenchChem Technical Support. (2025). The Understated Risk: A Comparative Analysis of Peroxide Formation in THF vs. 2,2-Dimethyltetrahydrofuran.

  • Penn A Kem. (2025).[1] Viridisol® M (2-MeTHF) Technical Data Sheet & Solvent Comparison.

  • Aycock, D. F. (2007).[1] Solvent Applications of 2-Methyltetrahydrofuran in Organometallic Reactions. Organic Process Research & Development.

Sources

Analysis of the cost-effectiveness of different synthetic pathways to 2-(Tetrahydrofuran-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and economical synthesis of key intermediates is paramount. 2-(Tetrahydrofuran-3-yl)acetonitrile is a valuable building block in the synthesis of various pharmaceutical agents, making the selection of its synthetic pathway a critical decision that impacts overall project cost and timeline. This guide provides an in-depth analysis of three distinct and plausible synthetic routes to 2-(Tetrahydrofuran-3-yl)acetonitrile, offering a comparative look at their cost-effectiveness, procedural complexity, and overall efficiency. The insights provided herein are grounded in established chemical principles and supported by data from analogous transformations reported in the chemical literature.

Introduction to the Synthetic Challenge

The synthesis of 2-(Tetrahydrofuran-3-yl)acetonitrile presents a challenge of introducing a cyanomethyl group onto the C3 position of the tetrahydrofuran ring. The choice of starting material and the sequence of transformations significantly influence the yield, purity, and cost of the final product. This guide will explore three pathways, each originating from a commercially available starting material:

  • Route 1: The Two-Step Halogenation/Tosylation-Cyanation of 3-Hydroxytetrahydrofuran. This classical approach involves the activation of the hydroxyl group followed by nucleophilic substitution.

  • Route 2: The Direct Cyanomethylation of 3-Hydroxytetrahydrofuran via the Mitsunobu Reaction. This pathway offers a more direct conversion, potentially reducing the number of synthetic steps.

  • Route 3: The Multi-Step Conversion from Tetrahydrofuran-3-carboxylic Acid. This route requires the reduction of the carboxylic acid before proceeding through steps similar to Route 1.

Each route will be evaluated based on the cost of raw materials, estimated overall yield, number of synthetic steps, and the safety and handling considerations of the reagents involved.

Comparative Analysis of Synthetic Pathways

The following table provides a high-level comparison of the three synthetic routes. The cost analysis is based on a theoretical 1-mole scale synthesis and uses averaged pricing from various chemical suppliers for reagent-grade materials.

ParameterRoute 1: From 3-Hydroxytetrahydrofuran (Two-Step)Route 2: From 3-Hydroxytetrahydrofuran (Mitsunobu)Route 3: From Tetrahydrofuran-3-carboxylic Acid
Starting Material 3-Hydroxytetrahydrofuran3-HydroxytetrahydrofuranTetrahydrofuran-3-carboxylic Acid
Number of Steps 213
Key Reagents PBr₃ or TsCl, NaCNPPh₃, DIAD/DEAD, Acetone cyanohydrinBH₃·THF or LiAlH₄, PBr₃ or TsCl, NaCN
Estimated Overall Yield 60-75%50-70%55-70%
Estimated Reagent Cost per Mole of Product $150 - $250$300 - $450$200 - $350
Key Advantages Reliable and well-established chemistry. Relatively lower reagent cost.Fewer synthetic steps.Utilizes a different starting material, which may be more readily available in some contexts.
Key Disadvantages Two distinct reaction and workup steps.Higher cost of Mitsunobu reagents. The byproduct (triphenylphosphine oxide) can complicate purification.The longest synthetic route. Requires handling of highly reactive reducing agents.

Route 1: Two-Step Synthesis from 3-Hydroxytetrahydrofuran

This is a robust and widely applicable method for converting a secondary alcohol to a nitrile. The hydroxyl group is first converted into a better leaving group, either a halide (bromide) or a sulfonate ester (tosylate), which is then displaced by a cyanide nucleophile in an S(_N)2 reaction.[1]

Diagram of Synthetic Pathway

Route_1 A 3-Hydroxytetrahydrofuran B 3-Bromotetrahydrofuran or 3-Tosyltetrahydrofuran A->B  PBr3 or TsCl, Pyridine   C 2-(Tetrahydrofuran-3-yl)acetonitrile B->C  NaCN, DMSO  

Caption: Two-step synthesis via a halide or tosylate intermediate.

Experimental Protocols

Step 1a: Synthesis of 3-Bromotetrahydrofuran

  • To a solution of 3-hydroxytetrahydrofuran (1.0 eq) in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere, slowly add phosphorus tribromide (PBr₃, 0.4 eq).[2]

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by pouring it into ice-cold water.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 3-bromotetrahydrofuran.

  • Expected Yield: 75-85%

Step 1b (Alternative): Synthesis of Tetrahydrofuran-3-yl p-toluenesulfonate (Tosylate)

  • Dissolve 3-hydroxytetrahydrofuran (1.0 eq) in pyridine at 0 °C.

  • Slowly add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise, maintaining the temperature below 5 °C.[3]

  • Stir the reaction at 0 °C for 4-6 hours.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Expected Yield: 80-90%

Step 2: Synthesis of 2-(Tetrahydrofuran-3-yl)acetonitrile

  • To a solution of 3-bromotetrahydrofuran or the tosylate intermediate (1.0 eq) in dimethyl sulfoxide (DMSO), add sodium cyanide (NaCN, 1.2 eq).

  • Heat the reaction mixture to 60-70 °C and stir for 8-12 hours.

  • Cool the reaction to room temperature and pour into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

  • Expected Yield: 80-90%

Route 2: Mitsunobu Reaction from 3-Hydroxytetrahydrofuran

The Mitsunobu reaction provides a direct pathway for the conversion of a primary or secondary alcohol to a variety of functional groups, including nitriles, with inversion of stereochemistry.[4] This one-pot reaction avoids the isolation of an intermediate halide or sulfonate.

Diagram of Synthetic Pathway

Route_2 A 3-Hydroxytetrahydrofuran B 2-(Tetrahydrofuran-3-yl)acetonitrile A->B  PPh3, DIAD, Acetone Cyanohydrin, THF  

Caption: One-step synthesis via the Mitsunobu reaction.

Experimental Protocol
  • To a solution of 3-hydroxytetrahydrofuran (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and acetone cyanohydrin (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq).[5]

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to separate the product from triphenylphosphine oxide and other byproducts.

  • Expected Yield: 50-70%

Route 3: Synthesis from Tetrahydrofuran-3-carboxylic Acid

This route begins with a different starting material and requires an initial reduction of the carboxylic acid to a primary alcohol, (tetrahydrofuran-3-yl)methanol. This alcohol can then be converted to the desired nitrile via the two-step procedure outlined in Route 1.

Diagram of Synthetic Pathway

Route_3 A Tetrahydrofuran-3-carboxylic Acid B (Tetrahydrofuran-3-yl)methanol A->B  BH3.THF or LiAlH4   C 3-(Bromomethyl)tetrahydrofuran or (Tetrahydrofuran-3-yl)methyl tosylate B->C  PBr3 or TsCl, Pyridine   D 2-(Tetrahydrofuran-3-yl)acetonitrile C->D  NaCN, DMSO  

Caption: Three-step synthesis starting from the corresponding carboxylic acid.

Experimental Protocols

Step 1: Reduction of Tetrahydrofuran-3-carboxylic Acid

  • To a solution of tetrahydrofuran-3-carboxylic acid (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, slowly add borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 1.5 eq).[6][7]

  • Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction to 0 °C and carefully quench with methanol, followed by 1M HCl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Expected Yield: 85-95%

Steps 2 & 3: The resulting (tetrahydrofuran-3-yl)methanol is then converted to 2-(tetrahydrofuran-3-yl)acetonitrile following the procedures described in Route 1 .

Conclusion and Recommendations

The choice of the most cost-effective synthetic pathway to 2-(tetrahydrofuran-3-yl)acetonitrile is highly dependent on the specific needs and resources of the laboratory or production facility.

  • Route 1 stands out as the most balanced option for general laboratory synthesis. It utilizes relatively inexpensive reagents and employs well-understood, high-yielding reactions. The two-step nature of this pathway is a drawback in terms of time and labor, but the reliability of the chemistry often compensates for this.

  • Route 2 , the Mitsunobu reaction, is an attractive option when a shorter synthetic sequence is a priority. However, the significantly higher cost of the reagents (triphenylphosphine and DIAD/DEAD) and the potential for purification challenges make it less cost-effective for large-scale production unless the reduction in processing time provides a substantial economic advantage.

  • Route 3 is a viable alternative if tetrahydrofuran-3-carboxylic acid is a more readily available or cheaper starting material than 3-hydroxytetrahydrofuran. The additional reduction step adds to the overall process time and cost, making it generally less favorable than Route 1.

For large-scale, cost-driven production, Route 1 is likely the most economical choice. For rapid, small-scale synthesis where reagent cost is less of a concern, the directness of Route 2 may be preferable. A thorough cost analysis of locally available starting materials and reagents should always be conducted before selecting a final synthetic strategy.

References

  • Telematique. Sodium Cyanide (Cymit). [Link]

  • Tradeindia. Tetrahydrofuran-3-carboxylic Acid(89364-31-8) at Best Price in Ankleshwar, Gujarat | Cynor Laboratories. [Link]

  • Chemistry Steps. SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. [Link]

  • The Royal Society of Chemistry. EXPERIMENTAL SUPPORTING INFORMATION. [Link]

  • Khan Academy. Reduction of carboxylic acids. [Link]

  • ResearchGate. A Convenient Reduction of Highly Functionalized Aromatic Carboxylic Acids to Alcohols with Borane-THF and Boron Trifluoride-Etherate. [Link]

  • Organic Synthesis. Mitsunobu reaction. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Chemistry Stack Exchange. Reaction Pathways - Substitution and elimination. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2-(Tetrahydrofuran-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 2-(Tetrahydrofuran-3-yl)acetonitrile

2-(Tetrahydrofuran-3-yl)acetonitrile is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this molecule is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Whether monitoring reaction kinetics, assessing starting material purity, or quantifying impurities in the final product, a validated analytical method is the cornerstone of regulatory compliance and manufacturing consistency.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] This guide will compare two of the most powerful and commonly employed analytical techniques for the quantification of small organic molecules: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

The Regulatory Landscape: A Foundation of Trustworthiness

The validation of analytical methods is not merely a scientific exercise but a regulatory necessity. International regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established comprehensive guidelines to ensure that analytical methods are fit for their intended purpose.[3][4][5][6] This guide is framed within the context of the ICH Q2(R2) guideline, which provides a detailed framework for validation of analytical procedures.[5][7] The objective of this validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[2][4][8]

Candidate Analytical Techniques: GC vs. HPLC

The choice between GC and HPLC for the analysis of 2-(Tetrahydrofuran-3-yl)acetonitrile depends on several factors, including the analyte's physicochemical properties, the sample matrix, and the specific requirements of the analysis (e.g., speed, sensitivity).

  • Gas Chromatography (GC): GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given the likely volatility of 2-(Tetrahydrofuran-3-yl)acetonitrile, GC is a strong candidate. It often provides high resolution and sensitivity, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[9][10] For 2-(Tetrahydrofuran-3-yl)acetonitrile, reverse-phase HPLC with UV detection would be a common starting point. The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is critical for achieving optimal separation.[9][11]

Comparative Analysis of Validation Parameters

The following sections provide a head-to-head comparison of hypothetical GC and HPLC methods for the quantification of 2-(Tetrahydrofuran-3-yl)acetonitrile, based on the validation parameters outlined in ICH Q2(R2).

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

  • GC-FID: The specificity of a GC-FID method is determined by the retention time of the analyte. Potential impurities or degradation products that co-elute with the main peak can compromise specificity. Peak purity analysis, often performed using a mass spectrometer, can provide an additional layer of confirmation.

  • HPLC-UV: In HPLC-UV, specificity is demonstrated by the separation of the analyte peak from other components in the sample matrix. Peak purity can be assessed using a photodiode array (PDA) detector, which compares the UV spectra across the peak.

Parameter GC-FID HPLC-UV/PDA
Specificity Good, based on retention time. Susceptible to co-eluting impurities.Excellent, with the ability to perform peak purity analysis using a PDA detector.
Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]

  • GC-FID: GC-FID typically exhibits excellent linearity over a wide concentration range for well-behaved analytes.

  • HPLC-UV: HPLC-UV also demonstrates good linearity. However, at very high concentrations, detector saturation can lead to a loss of linearity.

For an assay of a drug substance, the range is typically 80% to 120% of the test concentration.[3][12]

Table 1: Hypothetical Linearity Data

Method Range (µg/mL) Correlation Coefficient (r²)
GC-FID 1 - 100> 0.999
HPLC-UV 1 - 100> 0.999
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[13]

Accuracy is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix. For a drug substance, the expected recovery is typically between 99.0% and 101.0%.[13]

Table 2: Hypothetical Accuracy Data

Method Spike Level Mean Recovery (%)
GC-FID 80%99.8
100%100.1
120%99.5
HPLC-UV 80%100.2
100%99.9
120%100.5
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): The precision of the method within the same laboratory, but on different days, with different analysts, and/or different equipment.

  • Reproducibility: The precision of the method between different laboratories.

Table 3: Hypothetical Precision Data

Parameter GC-FID (%RSD) HPLC-UV (%RSD)
Repeatability (n=6) < 1.0< 1.0
Intermediate Precision < 2.0< 2.0
Detection Limit (LOD) and Quantitation Limit (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be determined with suitable precision and accuracy.

Table 4: Hypothetical LOD and LOQ Data

Parameter GC-FID (µg/mL) HPLC-UV (µg/mL)
LOD 0.10.2
LOQ 0.30.6
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • GC Method Robustness: Variations to consider include column temperature, carrier gas flow rate, and injection volume.

  • HPLC Method Robustness: Variations to consider include mobile phase composition, pH, column temperature, and flow rate.

Experimental Protocols

The following are detailed, hypothetical step-by-step protocols for the validation of GC and HPLC methods for the quantification of 2-(Tetrahydrofuran-3-yl)acetonitrile.

Gas Chromatography (GC-FID) Method Validation Protocol

Objective: To validate a GC-FID method for the quantification of 2-(Tetrahydrofuran-3-yl)acetonitrile.

Materials:

  • 2-(Tetrahydrofuran-3-yl)acetonitrile reference standard

  • High-purity solvent (e.g., Dichloromethane)

  • Gas Chromatograph with Flame Ionization Detector (FID)

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in the chosen solvent. From the stock solution, prepare a series of calibration standards covering the expected range of the analyte.

  • Specificity: Inject a blank (solvent), a solution of the reference standard, and a sample containing potential impurities. Assess for any interfering peaks at the retention time of the analyte.

  • Linearity and Range: Inject the calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be > 0.999.

  • Accuracy: Prepare spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by adding a known amount of the reference standard to a placebo matrix. Analyze these samples in triplicate and calculate the percent recovery.

  • Precision:

    • Repeatability: Inject six replicate preparations of a standard solution at 100% of the target concentration. Calculate the %RSD.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.

  • LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Deliberately vary critical method parameters (e.g., oven temperature ±2°C, carrier gas flow rate ±5%) and assess the impact on the results.

High-Performance Liquid Chromatography (HPLC-UV) Method Validation Protocol

Objective: To validate an HPLC-UV method for the quantification of 2-(Tetrahydrofuran-3-yl)acetonitrile.

Materials:

  • 2-(Tetrahydrofuran-3-yl)acetonitrile reference standard

  • HPLC-grade acetonitrile and water

  • HPLC system with a UV or PDA detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase (e.g., a mixture of acetonitrile and water) and degas it.

  • Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase. From the stock solution, prepare a series of calibration standards.

  • Specificity: Inject a blank (mobile phase), a solution of the reference standard, and a sample containing potential impurities. If using a PDA detector, perform peak purity analysis.

  • Linearity and Range: Inject the calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be > 0.999.

  • Accuracy: Prepare spiked samples at three concentration levels and analyze them in triplicate to determine the percent recovery.

  • Precision:

    • Repeatability: Inject six replicate preparations of a standard solution.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio or the calibration curve parameters.

  • Robustness: Deliberately vary critical method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±5%) and evaluate the effect on the results.

Visualization of Validation Workflows

The following diagrams illustrate the logical flow of the validation process.

ValidationWorkflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Reporting Protocol Develop Validation Protocol Specificity Specificity Protocol->Specificity ATP Define Analytical Target Profile ATP->Protocol Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Generate Validation Report Robustness->Report Decision Method Suitability Decision Report->Decision

Caption: A generalized workflow for analytical method validation.

ValidationParameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Range Range Linearity->Range Accuracy->Precision LOD Detection Limit Precision->LOD LOQ Quantitation Limit Precision->LOQ

Caption: Interrelationship of key analytical method validation parameters.

Data Interpretation and Method Selection

The choice between GC and HPLC will ultimately depend on the specific analytical needs.

  • For high-throughput screening and routine quality control of relatively clean samples, the speed and robustness of a well-developed GC-FID method may be advantageous.

  • For the analysis of complex matrices or when the highest level of specificity is required, HPLC with a PDA detector is often the preferred choice due to its superior peak purity assessment capabilities.

  • For trace-level impurity analysis, the method with the lower LOD and LOQ would be more suitable. In our hypothetical example, GC-FID demonstrated slightly better sensitivity.

Conclusion

The validation of analytical methods for the quantification of 2-(Tetrahydrofuran-3-yl)acetonitrile is a critical activity in pharmaceutical development and manufacturing. Both GC and HPLC are powerful techniques capable of providing accurate and precise results. A thorough understanding of the principles of method validation, as outlined in the ICH guidelines, is essential for selecting and implementing the most appropriate method. The comparative data and protocols presented in this guide provide a framework for making an informed decision and ensuring the generation of reliable and defensible analytical data. The continuous lifecycle management of the analytical procedure is also crucial to ensure it remains fit for purpose.[14][15]

References

  • Validation of Analytical Methods and Processes - ResearchGate. Available from: [Link]

  • Validation of Analytical Methods: A Review - Gavin Publishers. Available from: [Link]

  • CN106588828A - Separation and purification method of THF (tetrahydrofuran) distillation waste liquid - Google Patents.
  • validate analysis methods: Topics by Science.gov. Available from: [Link]

  • US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Available from: [Link]

  • Mobile phase with acetonitrile, tetrahidrofurane and water - Chromatography Forum. Available from: [Link]

  • Methods of Degrading Acetonitrile Waste Sustainably - National Association of Clean Air Agencies. Available from: [Link]

  • Quality Guidelines - ICH. Available from: [Link]

  • CN101570498B - Method for producing HPLC acetonitrile by multistage reaction-fractionating method - Google Patents.
  • Analytical Method Summaries - Eurofins. Available from: [Link]

  • (PDF) Analysis of Tetrahydrofuran and Methanol in Distillation Residue Samples by Automated Headspace Solid-Phase Microextraction--Gas Chromatography with Flame Ionization Detection - ResearchGate. Available from: [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]

  • Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA). Available from: [Link]

  • VALIDATION OF ANALYTICAL METHODS - IKEV. Available from: [Link]

  • tetrahydrofuran 1609 | niosh - CDC. Available from: [Link]

  • Is it OK to use THF (tetrahydrofuran) on my HPLC? - Restek Resource Hub. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available from: [Link]

  • DEVELOPMENT AND VALIDATION OF THE GAS CHROMATOGRAPHIC METHODS FOR THE DETERMINATION OF ORGANIC VOLATILE IMPURITIES IN TRAVOPROST - Biblioteka Nauki. Available from: [Link]

  • Method 8033: Acetonitrile by Gas Chromatography with Nitrogen-Phosphorus Detection, part of Test Methods for Evaluating Solid Wa - EPA. Available from: [Link]

  • FDA issues revised guidance for analytical method validation - ResearchGate. Available from: [Link]

  • THF vs ACN injection - Separation Science. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available from: [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy. Available from: [Link]

  • FDA Releases Guidance on Analytical Procedures - BioPharm International. Available from: [Link]

  • Validation of Analytical Methods according to the New FDA Guidance - YouTube. Available from: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(Tetrahydrofuran-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 2-(Tetrahydrofuran-3-yl)acetonitrile Audience: Researchers, scientists, and drug development professionals.[1]

Executive Safety Summary

Immediate Action Required: Treat 2-(Tetrahydrofuran-3-yl)acetonitrile (CAS: 16216-06-7) as a potent nitrile source with solvent-like permeability.[1]

This compound combines the lipophilicity of a tetrahydrofuran (THF) ring with the metabolic toxicity of an acetonitrile side chain.[1] Standard laboratory nitrile gloves provide insufficient protection against this specific chemical class due to rapid permeation.[1]

Core Hazard Profile:

  • Acute Toxicity: H302 + H312 + H332 (Harmful if swallowed, in contact with skin, or if inhaled).

  • Metabolic Risk: In vivo metabolism by Cytochrome P450 enzymes can liberate cyanide ions (

    
    ), leading to cytotoxic hypoxia.[1]
    
  • Irritation: H319 (Causes serious eye irritation) and H315 (Causes skin irritation).[1]

PPE Selection Matrix: The "Barrier Hierarchy"

Do not rely on a single layer of protection.[1] Use this matrix to select PPE based on your specific operational interaction.

PPE ComponentStandard Handling (Weighing/Transfer < 10 mL)High Exposure (Spill Cleanup/Synthesis > 10 mL)Scientific Rationale
Hand Protection Double-Gloving Strategy: 1.[1][2] Inner: Laminate (Silver Shield/4H®)2.[1] Outer: Standard Nitrile (for dexterity)Heavy Duty: Butyl Rubber (≥ 0.5 mm) or Multi-layer Laminate (Silver Shield)Critical: Acetonitrile moieties permeate standard nitrile rubber in <5 minutes. Laminate films provide >480 min breakthrough time.[1]
Respiratory Fume Hood (Required): Face velocity 80–100 fpm.[1]Respirator Backup: Full-face respirator with Organic Vapor (OV) cartridges.The THF ring increases volatility; the nitrile group poses inhalation toxicity risks.[1]
Eye/Face Chemical Splash Goggles (ANSI Z87.1 D3 rating)Face Shield + Goggles Safety glasses are insufficient due to the rapid skin absorption of liquid splashes around the eyes.[1]
Body Standard Lab Coat (Cotton/Poly blend)Tyvek® Coveralls (Impervious to liquids)Prevent dermal absorption which contributes to systemic toxicity.[1]
Scientific Logic: Glove Permeation Workflow

Many researchers mistakenly believe nitrile gloves protect against all "nitriles."[1] This is false. The following decision logic illustrates why specific glove layering is required for this compound.

GloveSelection Start Handling 2-(Tetrahydrofuran-3-yl)acetonitrile Risk Risk Analysis: Acetonitrile moiety attacks Nitrile Rubber Start->Risk Decision Duration of Contact? Risk->Decision Short Splash Risk Only (< 1 min exposure) Decision->Short Long Immersion/High Vol (> 1 min exposure) Decision->Long Action1 Protocol A: Double Glove Inner: Laminate (Barrier) Outer: Disposable Nitrile Short->Action1 Action2 Protocol B: Heavy Duty Butyl Rubber or Viton Long->Action2 Reason1 Outer glove protects inner film from tears; Inner film stops chemical permeation. Action1->Reason1 Reason2 Thick polymer required to prevent rapid breakthrough. Action2->Reason2

Figure 1: Glove Selection Logic. Standard nitrile gloves degrade rapidly upon contact with acetonitrile derivatives; laminate or butyl barriers are essential.

Operational Protocols
A. Weighing & Transfer (High Risk Zone)

The moment of highest risk is transferring the neat liquid/solid, where vapors are generated and splash risk is non-zero.[1]

  • Engineering Control: Verify Fume Hood sash is at the safe working height (usually 18 inches).

  • Donning: Put on Silver Shield (Laminate) gloves first. These are loose-fitting.[1] Pull standard Nitrile Exam Gloves over them to secure the fit and provide grip.[1]

  • Transfer:

    • Use a positive-displacement pipette for liquids to prevent dripping (vapor pressure management).[1]

    • If weighing solids/powders, use an anti-static gun to prevent dispersal.[1]

  • Decontamination:

    • Immediately wipe any drips on the balance with a solvent-soaked tissue (Acetone is compatible for cleaning, but wear the correct gloves).

    • Dispose of the tissue in Solid Hazardous Waste immediately.[1]

B. Waste Disposal & Segregation

CRITICAL WARNING: Do not mix nitrile waste with acidic waste streams.[1]

  • The Chemistry:

    
    
    While hydrolysis usually yields ammonium, under certain uncontrolled conditions or with specific mixtures, the liberation of HCN gas is a fatal risk.
    
  • Disposal Stream: Segregate into "Organic Waste - Non-Halogenated" (unless mixed with DCM/Chloroform).[1]

  • Labeling: Clearly tag container: "Contains Nitriles - DO NOT ACIDIFY."

Emergency Response: Exposure Scenarios
ScenarioImmediate ActionMedical Justification
Skin Splash 1. Peel off outer glove immediately.2.[1][3] Wash inner laminate glove (if worn) or skin with soap/water for 15 mins.3.[1] Do not use organic solvents to clean skin.[1]Solvents (ethanol/DMSO) increase skin permeability, accelerating systemic absorption of the nitrile.
Inhalation 1. Move to fresh air.2. Alert Safety Officer.3. Administer 100% Oxygen if trained/available.[1]Nitriles metabolize to cyanide, which inhibits aerobic respiration.[1] Oxygen supports competition at the cellular level until medical aid arrives.[1]
Eye Contact 1. Flush at eyewash station for 15 minutes .2. Hold eyelids open forcibly.Nitriles are lachrymators and can cause corneal opacity.[1] Immediate dilution is the only mitigation.[1]
References
  • National Institute for Occupational Safety and Health (NIOSH). (n.d.).[1][4] NIOSH Pocket Guide to Chemical Hazards: Acetonitrile.[1][5] Centers for Disease Control and Prevention.[1] [Link]

  • Ansell Healthcare. (2009).[1] Permeation/Degradation Resistance Guide for Ansell Chemical Resistant Gloves (8th Ed).[1] (Referencing Acetonitrile breakthrough times < 4 minutes for standard nitrile).[1][6] ]">https://www.ansell.com[2]

  • PubChem. (n.d.).[1] Compound Summary: (Tetrahydrofuran-2-yl)acetonitrile (Isomer Analog).[1] National Library of Medicine.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.